2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMAXNDJAGTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449681 | |
| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166330-03-6 | |
| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support researchers in the effective preparation of this compound.
Introduction
This compound, also known as (bromomethyl)boronic acid pinacol ester, is a key building block in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably as a precursor for nucleophilic (bromomethyl)boron species. This guide focuses on the most common and efficient synthetic route to this valuable compound.
Synthetic Pathway Overview
The primary route for the synthesis of this compound involves a two-step process. The first step is the formation of a (bromomethyl)boronic acid dialkyl ester intermediate, typically diisopropyl (bromomethyl)boronate, through the reaction of (bromomethyl)lithium with a trialkyl borate. The second step is the transesterification of this intermediate with pinacol to yield the final product. The (bromomethyl)lithium is generated in situ from the reaction of dibromomethane with a strong base, such as n-butyllithium.
This approach, a variation of the Matteson homologation, is widely recognized for its efficiency in creating α-halo boronic esters.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of Diisopropyl (bromomethyl)boronate
This procedure outlines the formation of the key intermediate, diisopropyl (bromomethyl)boronate, from dibromomethane.
Materials:
-
Dibromomethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (2N)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas (argon or nitrogen) supply
-
Distillation apparatus
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet.
-
Charge the flask with anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add dibromomethane to the flask.
-
Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to ensure the complete formation of (bromomethyl)lithium.
-
Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition of the borate, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2N hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain diisopropyl (bromomethyl)boronate as a colorless liquid.
Caption: Experimental workflow for the synthesis of diisopropyl (bromomethyl)boronate.
Synthesis of this compound
This procedure describes the transesterification of diisopropyl (bromomethyl)boronate with pinacol.
Materials:
-
Diisopropyl (bromomethyl)boronate
-
Pinacol
-
Anhydrous diethyl ether or pentane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas (argon or nitrogen) supply
-
Distillation apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diisopropyl (bromomethyl)boronate and pinacol in anhydrous diethyl ether or pentane.
-
Add anhydrous magnesium sulfate to the mixture to act as a dehydrating agent.
-
Stir the suspension at room temperature for 24 hours.
-
Filter off the magnesium sulfate and wash the solid with fresh anhydrous solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Caption: Experimental workflow for the transesterification to the final product.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent/Substrate | Molar Ratio (to Dibromomethane) | Solvent | Temperature (°C) | Time (h) |
| 1 | Dibromomethane | 1.0 | THF | -78 | - |
| n-Butyllithium | 1.0 - 1.1 | Hexanes | -78 | 0.5 | |
| Triisopropyl borate | 1.0 - 1.2 | - | -78 to RT | 12 | |
| 2 | Diisopropyl (bromomethyl)boronate | 1.0 (from Step 1) | Diethyl Ether | RT | 24 |
| Pinacol | 1.0 - 1.1 | - | RT | 24 |
Table 2: Product Yield and Purity
| Product | Typical Yield (%) | Purity (%) | Purification Method |
| Diisopropyl (bromomethyl)boronate | 70 - 85 | >95 | Vacuum Distillation |
| This compound | 80 - 95 (from intermediate) | >97 | Vacuum Distillation |
Note: Yields are based on reported values for analogous reactions and may vary depending on specific experimental conditions.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.
-
Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Triisopropyl borate is flammable.
-
The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Low-temperature reactions require careful handling of cryogenic baths (e.g., dry ice/acetone).
Conclusion
The synthesis of this compound via the in situ generation of (bromomethyl)lithium and subsequent reaction with triisopropyl borate followed by transesterification with pinacol is a reliable and efficient method. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important reagent for a wide range of applications in modern organic synthesis. Careful attention to anhydrous and inert conditions is crucial for achieving high yields and purity.
An In-depth Technical Guide to the Physical Properties of Bromomethylpinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethylpinacol boronate, also known as 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile reagent in organic synthesis, playing a crucial role in the construction of complex molecular architectures. Its utility is underscored by the stability of the pinacol boronate ester group, which serves as a protecting group for the otherwise labile boronic acid functionality. This technical guide provides a comprehensive overview of the known physical properties of bromomethylpinacol boronate, supported by available data and general experimental contexts.
Core Physical Properties
The physical characteristics of bromomethylpinacol boronate are essential for its proper handling, storage, and application in synthetic protocols. The following table summarizes the key physical data available for this compound.
| Property | Value | Reference(s) |
| CAS Number | 166330-03-6 | [1][2][3] |
| Molecular Formula | C₇H₁₄BBrO₂ | [1][2][3] |
| Molecular Weight | 220.90 g/mol | [1][2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 68-69 °C at 6 mmHg | [2] |
| Density | 1.238 g/mL | [4] |
| Refractive Index | 1.4520 | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
Spectral Properties
-
¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronate esters. Tricoordinate boronic esters typically exhibit a broad singlet in the range of δ 25-35 ppm[6][7][8].
-
¹H NMR: The ¹H NMR spectrum of an alkyl pinacol boronate would be expected to show a characteristic singlet for the twelve equivalent protons of the four methyl groups on the pinacol ring, typically around δ 1.2-1.3 ppm. The protons of the bromomethyl group would appear as a singlet at a downfield chemical shift.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the pinacol ring would be observed, along with the carbon of the bromomethyl group. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation[6].
-
Infrared (IR) Spectroscopy: The IR spectrum of boronate esters is characterized by strong B-O stretching vibrations, typically found in the region of 1300-1400 cm⁻¹[9].
Experimental Protocols
General Synthesis of Alkyl Pinacol Boronates
While a specific, detailed protocol for the synthesis of bromomethylpinacol boronate is not extensively documented in publicly available literature, a common method for the preparation of alkyl pinacol boronates is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of an alkyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂)[10][11].
A generalized workflow for such a synthesis is depicted below:
Illustrative Protocol Steps:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the alkyl halide, bis(pinacolato)diboron, palladium catalyst, and base are dissolved in an anhydrous solvent.
-
Reaction: The mixture is typically heated to a specified temperature for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts, followed by extraction with an organic solvent.
-
Purification: The crude product obtained after removal of the solvent is then purified, commonly by flash column chromatography on silica gel[12].
Purification Considerations
The purification of boronate esters by silica gel chromatography can sometimes be challenging due to their potential for hydrolysis on the acidic silica surface. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine, or by using a less polar eluent system.
Stability and Reactivity
Pinacol boronate esters are generally more stable than their corresponding boronic acids, making them easier to handle, purify, and store[13]. They exhibit good stability in anhydrous, non-hydroxylic organic solvents. However, they are susceptible to hydrolysis, especially in the presence of water or on silica gel during chromatography[14].
The reactivity of bromomethylpinacol boronate is centered around the carbon-bromine bond, making it a useful reagent for introducing a boronylmethyl group into various molecules through nucleophilic substitution reactions.
Conclusion
This technical guide provides a summary of the currently available physical property data for bromomethylpinacol boronate. While key quantitative data for its bulk properties are established, detailed experimental protocols for its synthesis and purification, as well as its specific spectral characteristics, are not extensively detailed in publicly accessible literature. The provided information, however, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic building block. Further investigation into its specific reaction kinetics and the full elucidation of its spectral properties would be beneficial for the broader scientific community.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. (Bromomethyl)boronic acid pinacol ester [oakwoodchemical.com]
- 5. This compound | 166330-03-6 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 4-(Bromomethyl)benzeneboronic acid pinacol ester | 138500-85-3 [chemicalbook.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 2-(bromomethyl)dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile bifunctional reagent, featuring both a reactive bromomethyl group and a stable pinacol boronate ester, is a valuable building block in modern organic synthesis. This document details its stability under various conditions, its reactivity profile with a range of nucleophiles, and its application in cross-coupling reactions. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, also known as bromomethylboronic acid pinacol ester, is a key synthetic intermediate that combines the reactivity of an alkyl bromide with the versatility of a boronic ester. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of a variety of functional groups. Simultaneously, the pinacol boronate ester moiety is relatively stable and can participate in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity makes it a powerful tool for the construction of complex molecular architectures in pharmaceutical and materials science research.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 166330-03-6 | [2] |
| Molecular Formula | C₇H₁₄BBrO₂ | [2] |
| Molecular Weight | 220.90 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 68 °C at 6 mmHg | [3] |
| Density | 1.26 g/mL | [1] |
| Refractive Index | 1.4520-1.4560 | [3] |
| Flash Point | 62.8 ± 22.6 °C | [3] |
Stability
The stability of 2-(bromomethyl)dioxaborolane is a critical consideration for its storage, handling, and application in synthesis. The pinacol boronate ester functionality is sensitive to hydrolysis, particularly under acidic or strongly basic conditions.
Storage and Handling
For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8 °C.[4][5] It is sensitive to moisture and should be handled in a well-ventilated area, avoiding contact with skin and eyes.[5]
Hydrolytic Stability
Thermal Stability
While a specific decomposition temperature for 2-(bromomethyl)dioxaborolane is not reported, its hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, hydrogen bromide, and boron oxides.[5] Care should be taken to avoid exposure to high temperatures.
Reactivity
The reactivity of 2-(bromomethyl)dioxaborolane is characterized by two primary modes: nucleophilic substitution at the bromomethyl group and cross-coupling reactions involving the boronate ester.
Nucleophilic Substitution Reactions
The C-Br bond in the bromomethyl group is susceptible to attack by a wide range of nucleophiles, making it a versatile alkylating agent.
Primary and secondary amines can be alkylated with 2-(bromomethyl)dioxaborolane to yield the corresponding aminomethyl boronate esters. These products are valuable intermediates for further functionalization.
Thiols readily react with 2-(bromomethyl)dioxaborolane to form thioethers, with the boronate ester moiety remaining intact.
Alkoxides, such as sodium phenoxide, can displace the bromide to form the corresponding ether derivatives.
The reaction with sodium azide provides a straightforward route to 2-(azidomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a useful precursor for the introduction of an amino group or for use in click chemistry.[6]
Suzuki-Miyaura Cross-Coupling
The pinacol boronate ester group of 2-(bromomethyl)dioxaborolane can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides/triflates. This reaction forms a new carbon-carbon bond at the boron-bearing carbon. It is important to note that the reaction conditions for Suzuki-Miyaura coupling (base, palladium catalyst, heat) may also promote side reactions involving the bromomethyl group. Careful selection of reaction conditions is therefore crucial to achieve the desired outcome.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous diiodo- compound.[7]
Materials:
-
(Dichloromethyl)boronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium Bromide (NaBr)
-
Anhydrous Acetone
Procedure:
-
Esterification: To a solution of (dichloromethyl)boronic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add anhydrous magnesium sulfate (1.0 eq) and pinacol (1.05 eq). Stir the mixture at room temperature for 16 hours.
-
Work-up: Filter the reaction mixture through celite and wash the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure to obtain crude 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Halogen Exchange: Dissolve the crude product in anhydrous acetone and add sodium bromide (2.3 eq). Reflux the mixture for 24 hours.
-
Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. The residue can be purified by distillation under reduced pressure to afford the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H14BBrO2 | CID 10955110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 166330-03-6 [sigmaaldrich.com]
- 5. CAS#:166330-03-6 | this compound | Chemsrc [chemsrc.com]
- 6. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Guide: (Bromomethyl)boronic Acid Pinacol Ester (CAS 166330-03-6) in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)boronic acid pinacol ester, identified by CAS number 166330-03-6, is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its chemical name is 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While this compound is not typically developed as a therapeutic agent itself, its utility in the construction of complex, biologically active molecules makes it a significant tool for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (Bromomethyl)boronic acid pinacol ester, with a focus on its role in the synthesis of potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of (Bromomethyl)boronic acid pinacol ester is presented in the table below. This data is essential for its proper handling, storage, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 166330-03-6 | [1][2] |
| Molecular Formula | C₇H₁₄BBrO₂ | [1][2] |
| Molecular Weight | 220.90 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 68 °C at 6 mmHg | |
| Storage Temperature | 2-8°C, under an inert atmosphere | |
| Purity | Typically ≥90-97% |
Synthesis and Chemical Reactivity
(Bromomethyl)boronic acid pinacol ester is a valuable reagent due to its ability to participate in a variety of chemical transformations, most notably carbon-carbon bond-forming reactions.
General Reactivity
The compound's reactivity is centered around the carbon-bromine and carbon-boron bonds. The bromomethyl group can undergo nucleophilic substitution, while the boronic ester moiety is a key participant in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a boronic acid-protected methyl group into various molecular scaffolds.
Role in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (Bromomethyl)boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions.[3] This powerful reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] The pinacol ester provides stability to the boronic acid, making it easier to handle and often improving reaction yields compared to the free boronic acid.[5]
The general mechanism for the Suzuki-Miyaura reaction is depicted in the following workflow diagram.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules
While (Bromomethyl)boronic acid pinacol ester does not have inherent biological activity, it is a key intermediate in the synthesis of compounds with therapeutic potential. Boronic acid-containing molecules, in general, are of significant interest in drug discovery as they can act as enzyme inhibitors, particularly of serine proteases.
A notable application of this reagent is in the synthesis of boronic-chalcone derivatives, which have been investigated for their antitumor activity.[6]
Synthesis of Boronic-Chalcone Derivatives
Chalcones are a class of compounds known for their potential anticancer properties. The incorporation of a boronic acid moiety can enhance their biological activity. A specific boronic-chalcone, compound 7 , was synthesized using (Bromomethyl)boronic acid pinacol ester.[6]
The synthetic pathway for this class of compounds is outlined below.
Figure 2: Synthetic scheme for boronic-chalcone derivatives.
Experimental Protocol: Synthesis of a Boronic-Chalcone Derivative (Compound 7)
The following is a representative experimental protocol for the synthesis of a boronic-chalcone derivative, adapted from the literature.[6]
Step 1: Synthesis of the Chalcone Intermediate (e.g., Compound 6)
-
This step typically involves a Claisen-Schmidt aldol condensation between an appropriately substituted acetophenone and benzaldehyde.
Step 2: Boronic Ester Installation
-
To a solution of the chalcone intermediate (e.g., compound 6 ) in dimethyl sulfoxide (DMSO), add sodium hydride (NaH).
-
To this mixture, add a solution of (Bromomethyl)boronic acid pinacol ester (CAS 166330-03-6) in DMSO.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the boronic ester chalcone.
Step 3: Deprotection to the Final Boronic-Chalcone (Compound 7)
-
Dissolve the purified boronic ester chalcone in a suitable solvent system.
-
Add an aqueous alkaline solution (e.g., NaOH) to facilitate the deprotection of the pinacol group.
-
Stir the reaction until completion.
-
Neutralize the reaction mixture and extract the final boronic-chalcone product.
-
Purify the final product as necessary.
Biological Activity of Derived Compounds
The boronic-chalcone derivatives synthesized using (Bromomethyl)boronic acid pinacol ester have demonstrated significant antitumor activity against various human breast cancer cell lines.[6] The boronic acid moiety is hypothesized to enhance the binding affinity to target proteins, such as MDM2, compared to their carboxylic acid analogs.[6]
Quantitative Biological Data
The following table summarizes the reported in vitro cytotoxic activity of a representative boronic-chalcone synthesized using the subject compound.
| Compound | Cell Line | IC₅₀ (μM) |
| Boronic-Chalcone 7 | MCF-7 (Breast Cancer) | Data to be extracted from the primary literature |
| MDA-MB-231 (Breast Cancer) | Data to be extracted from the primary literature | |
| MCF-12A (Normal Breast Epithelial) | Data to be extracted from the primary literature |
Note: Specific IC₅₀ values would be included here upon locating the full experimental details from the cited literature.
Conclusion
(Bromomethyl)boronic acid pinacol ester (CAS 166330-03-6) is a key synthetic intermediate with significant applications in drug discovery and development. While it does not possess intrinsic biological activity, its role as a versatile building block in the synthesis of complex molecules, such as boronic-chalcone enzyme inhibitors, is invaluable. The ability to readily introduce a protected boronic acid functional group via robust chemical transformations like the Suzuki-Miyaura coupling makes this reagent a staple in the medicinal chemist's toolbox for the creation of novel therapeutic candidates. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective utilization.
References
- 1. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of Bromomethylpinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethylpinacol boronate is a key reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility lies in the stable yet reactive nature of the boronate ester and the presence of a reactive bromomethyl group, allowing for sequential and diverse functionalization. A thorough understanding of its structure is paramount for its effective application in the synthesis of novel chemical entities, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the analytical techniques and expected data for the complete structure elucidation of bromomethylpinacol boronate.
While a dedicated, publicly available crystal structure for bromomethylpinacol boronate is not readily found, its structure can be confidently elucidated through a combination of spectroscopic techniques. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.
Spectroscopic Data
The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize bromomethylpinacol boronate. This data is compiled from general knowledge of similar pinacol boronate esters and related alkylboronic esters.
Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 - 3.7 | Singlet | -CH ₂Br |
| ~1.25 | Singlet | -C(CH ₃)₂ | |
| ¹³C | ~84 | Singlet | -C (CH₃)₂ |
| ~30-35 | Singlet | -C H₂Br | |
| ~24.8 | Singlet | -C(C H₃)₂ | |
| ¹¹B | ~+30 to +35 | Broad Singlet | B -pinacol |
Note: The carbon attached to boron (C-B) is often difficult to observe in ¹³C NMR due to quadrupolar relaxation of the boron nucleus.[1]
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2980-2850 | C-H stretch | Alkyl |
| 1380-1370 | B-O stretch | Boronate ester |
| 1145 | C-O stretch | Boronate ester |
| ~700-600 | C-Br stretch | Alkyl halide |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and boron nuclei in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of bromomethylpinacol boronate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹¹B NMR Acquisition:
-
Acquire a boron-11 NMR spectrum. It is advisable to use a quartz NMR tube to avoid a broad signal from borosilicate glass tubes.[2]
-
Typical parameters: spectral width of 200 ppm, relaxation delay of 1 second, and a sufficient number of scans.
-
Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm). The expected chemical shift for a tricoordinate boronic ester is around +30 ppm.[3]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method for liquids and solids.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean KBr plates or ATR crystal before running the sample.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method:
-
Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of bromomethylpinacol boronate (C₇H₁₄BBrO₂, exact mass: 235.0274 g/mol ).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ or common adducts such as [M+H]⁺ or [M+Na]⁺.
-
Analyze the fragmentation pattern to further confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment.
-
Logical Workflow and Visualization
The process of structure elucidation follows a logical progression from obtaining preliminary information to detailed spectroscopic analysis, culminating in the confident assignment of the molecular structure.
Caption: Workflow for the structure elucidation of bromomethylpinacol boronate.
This diagram illustrates the typical workflow for elucidating the structure of an organic compound like bromomethylpinacol boronate. The process begins with the acquisition of the sample, followed by parallel spectroscopic analyses (MS, IR, and various NMR techniques). The data from all these techniques are then correlated to build a cohesive and unambiguous picture of the molecular structure, leading to its final confirmation.
References
Spectroscopic Data of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The compound "2-(bromomethyl)dioxaborolane" can be ambiguous. This guide focuses on the commercially prevalent and extensively utilized pinacol ester derivative, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 166330-03-6). This stable, liquid organoboron compound is a versatile reagent in organic synthesis.[1][2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.65 | s | - | -CH₂Br | |
| 1.25 | s | - | -C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| 84.0 | -O-C(CH₃)₂ | |
| 24.8 | -C(CH₃)₂ | |
| 22.0 (approx.) | -CH₂Br |
| ¹¹B NMR | Chemical Shift (δ) ppm | Assignment |
| 30-33 | trigonal boron ester |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2880 | Strong | C-H stretch (alkane) |
| 1370-1380 | Strong | B-O stretch |
| 1140 | Strong | C-O stretch |
| 670 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| Method | m/z | Relative Intensity (%) | Assignment |
| GC-MS | 220/222 | Varies | [M]⁺ (isotopic pattern for Br) |
| 141 | Varies | [M - Br]⁺ | |
| 101 | Varies | [M - CH₂Br - C(CH₃)₂]⁺ | |
| 57 | 100 | [C(CH₃)₃]⁺ (base peak) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Synthesis of this compound
A common synthetic route involves the reaction of a suitable bromomethylboronic acid precursor with pinacol.[3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with a solution of bromomethylboronic acid in an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Pinacol, dissolved in the same solvent, is added dropwise to the stirred solution at room temperature.
-
Workup: The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Data is processed with a Fourier transform, and the chemical shifts are referenced to TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.
-
¹¹B NMR Spectroscopy: For ¹¹B NMR, a dedicated boron-free quartz NMR tube is recommended to avoid background signals.[4] The spectrum is acquired on a spectrometer equipped with a broadband probe, and the chemical shifts are referenced to an external standard of BF₃·OEt₂ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the IR spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory.[5][6][7] A small drop of the neat liquid is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is taken first. The sample is then applied, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent suitable for gas chromatography, such as dichloromethane or hexane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The analysis is performed on a GC-MS system. A small volume of the prepared solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The eluting compound then enters the mass spectrometer.
-
Ionization and Detection: Electron ionization (EI) is typically used. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Commercial Availability and Synthetic Applications of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (bromomethyl)boronic acid pinacol ester, is a versatile and commercially available reagent crucial for the introduction of the aminomethylboronate moiety in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed experimental protocol for a representative nucleophilic substitution reaction. The information presented is intended to assist researchers and professionals in drug discovery and development in effectively utilizing this valuable building block.
Introduction
Organoboron compounds, particularly boronic acids and their esters, are of paramount importance in modern organic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This compound serves as a key synthetic intermediate, enabling the introduction of a methylene-boronic ester group. This functionality is a precursor to aminomethylboronic acids, a class of compounds with significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors. This guide details the commercial sources of this reagent and provides a practical protocol for its application in a key synthetic transformation.
Commercial Availability
This compound (CAS No. 166330-03-6) is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several major vendors, providing a comparative overview of purity, package sizes, and pricing.
| Supplier | Catalog Number | Purity | Package Size | Price (USD) |
| TCI America [1] | B3199 | >90.0% (GC) | 1 g | 21.95 |
| 5 g | 56.00 | |||
| Apollo Scientific [2] | OR360570 | 96% | 10 g | £46.00 |
| 25 g | £66.00 | |||
| 100 g | £198.00 | |||
| Chem-Impex [3] | 40004 | ≥ 98% (NMR) | - | Inquiry |
| ChemicalBook | - | 98%-99% | - | Inquiry |
| Sigma-Aldrich | AMBH303C615B | 97% | - | Inquiry |
| Pharmaffiliates [4] | PA 27 0028065 | - | - | Inquiry |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current information.
Chemical and Physical Properties
This reagent is a colorless to light orange or yellow clear liquid with a molecular weight of 220.90 g/mol .[4] It is soluble in common organic solvents and should be stored under an inert atmosphere at 2-8°C.[1]
Experimental Protocols
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. A common and important application is the synthesis of protected aminomethyl boronic esters. The following is a detailed protocol for the reaction with potassium phthalimide, which serves as a precursor to aminomethylboronic acid hydrochloride, a valuable building block in drug discovery.
Synthesis of 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isoindoline-1,3-dione
Reaction Scheme:
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium phthalimide (1.2 equivalents).
-
Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)isoindoline-1,3-dione.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the experimental protocol described above and a general representation of a signaling pathway where a boronic acid-containing molecule might act as an inhibitor.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of Bromomethylpinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information and protocols for the safe handling, storage, and use of bromomethylpinacol boronate. Designed for laboratory personnel and professionals in drug development, this document outlines the chemical and physical properties, safe handling procedures, storage requirements, and common reaction protocols involving this versatile reagent.
Chemical and Physical Properties
Bromomethylpinacol boronate, also known as 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its properties is the first step toward its safe and effective use.
Table 1: Physical and Chemical Properties of Bromomethylpinacol Boronate
| Property | Value |
| CAS Number | 166330-03-6 |
| Molecular Formula | C₇H₁₄BBrO₂ |
| Molecular Weight | 220.90 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid |
| Boiling Point | 68 °C at 6 mmHg |
| Density | 1.26 g/cm³ |
| Refractive Index | 1.4520-1.4560 |
| Flash Point | 62.8 ± 22.6 °C |
| Storage Temperature | 2-8°C under an inert atmosphere |
Hazard Identification and Safety Precautions
Bromomethylpinacol boronate is classified as a combustible liquid and can cause skin and eye irritation.[1] It is also sensitive to air and moisture. Adherence to strict safety protocols is mandatory to minimize risks.
Personal Protective Equipment (PPE)
When handling bromomethylpinacol boronate, the following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing. In case of a significant risk of splashing, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator may be necessary.[1]
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of bromomethylpinacol boronate.
References
A Technical Guide to the Solubility of Bromomethylpinacol Boronate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bromomethylpinacol boronate in organic solvents. Recognizing the limited availability of specific quantitative data in public literature, this document furnishes a qualitative solubility profile based on the general characteristics of boronic acid pinacol esters. Furthermore, it presents detailed experimental protocols to enable researchers to precisely determine the solubility of bromomethylpinacol boronate in various solvents, a critical parameter for reaction optimization, purification, and formulation in drug development and organic synthesis.
General Solubility Characteristics of Bromomethylpinacol Boronate
Bromomethylpinacol boronate is a boronic acid ester. The esterification of boronic acids generally enhances their solubility in organic solvents compared to the parent boronic acids. The pinacol ester group, in particular, imparts significant non-polar character to the molecule, influencing its solubility profile. Based on the principle of "like dissolves like," bromomethylpinacol boronate is expected to be soluble in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of Bromomethylpinacol Boronate in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-polar | Hexane, Cyclohexane, Toluene | Soluble | The non-polar nature of the pinacol ester and the bromomethyl group should lead to good solubility in non-polar hydrocarbon solvents. |
| Slightly Polar | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can effectively solvate both the non-polar and the slightly polar regions of the molecule. |
| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble to Soluble | While the molecule has significant non-polar character, the boron-oxygen bonds introduce some polarity, allowing for interaction with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Moderately Soluble | The presence of hydroxyl groups in these solvents may lead to some interaction, but the overall non-polar nature of the boronate may limit high solubility. |
| Aqueous | Water | Insoluble | Due to its predominantly non-polar structure, bromomethylpinacol boronate is expected to have very low solubility in water. |
Experimental Protocols for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two common methods for determining the solubility of a solid compound in an organic solvent: the isothermal saturation method and the gravimetric method.
Isothermal Saturation Method
This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of bromomethylpinacol boronate to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or a stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. A clear supernatant of the saturated solution should be obtained. If necessary, centrifuge the mixture to facilitate separation.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant without disturbing the solid phase.
-
Concentration Analysis: Determine the concentration of bromomethylpinacol boronate in the aliquot using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a calibration curve with standards of known concentrations to quantify the solute.
-
Gas Chromatography (GC): Similar to HPLC, use a calibration curve for quantification.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be used.
-
Gravimetric Method
This method involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solid.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal saturation method (steps 1 and 2).
-
Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solids.
-
Sample Collection: Accurately measure a specific volume of the clear filtrate into a pre-weighed, dry container (e.g., a vial or evaporating dish).
-
Solvent Evaporation: Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood. Gentle heating may be applied if the compound is thermally stable.
-
Drying and Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven. Weigh the container with the dried solid.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid per volume of the solvent.
Experimental workflow for determining solubility.
Logical Relationships in Solubility Determination
The choice of solvent and the resulting solubility are governed by the intermolecular forces between the solute (bromomethylpinacol boronate) and the solvent molecules.
Logical relationship of factors influencing solubility.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a readily available and stable pinacol boronic ester, serves as a versatile building block for the introduction of a methylboronate moiety, which can be subsequently functionalized. This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, targeting researchers, scientists, and professionals in drug development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base to form a more nucleophilic boronate species. This species then transfers the bromomethyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl/heteroaryl group and the bromomethyl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Parameters and Yields
The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of a benzylic bromide analogous to the title compound (2-bromo-5-(bromomethyl)thiophene) with various aryl boronic acids. This data can serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2-bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids [1]
| Entry | Aryl Boronic Acid | Product | Solvent/H₂O (4:1) | Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 1,4-Dioxane | 65 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 1,4-Dioxane | 76 |
| 3 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 1,4-Dioxane | 63 |
| 4 | 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 1,4-Dioxane | 61 |
| 5 | 3-Acetylphenylboronic acid | 2-(Bromomethyl)-5-(3-acetylphenyl)thiophene | 1,4-Dioxane | 63 |
| 6 | 4-(Methylthio)phenylboronic acid | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 1,4-Dioxane | 56 |
| 7 | 4-Iodophenylboronic acid | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | 1,4-Dioxane | 60 |
| 8 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)thiophene | 1,4-Dioxane | 53 |
| 9 | 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 1,4-Dioxane | 70 |
General Reaction Conditions for Table 1: 2-bromo-5-(bromomethyl)thiophene (1.0 eq), aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling using Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/H₂O)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as for conventional heating.
-
Microwave reactor and appropriate microwave vials.
Procedure:
-
Reaction Setup: In a microwave vial equipped with a small magnetic stir bar, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).
-
Solvent Addition: Add the appropriate solvent.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (typically 5-60 minutes).
-
Work-up and Purification: Follow steps 7-9 from the conventional heating protocol.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Bromomethylpinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of bromomethylpinacol boronate, a key reagent in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is the primary focus of this protocol. The reaction facilitates the coupling of a C(sp³)-hybridized organoboron species with a C(sp²)-hybridized organic halide, yielding valuable diarylmethane motifs prevalent in pharmaceuticals and functional materials.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Applications of Bromomethylpinacol Boronate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bromomethylpinacol boronate and related boronic acid derivatives have emerged as versatile reagents in medicinal chemistry, offering unique functionalities for the synthesis of complex molecules, prodrugs, and targeted therapeutics. Their stability, coupled with the reactivity of the boronic acid moiety and the synthetic handle provided by the bromomethyl group, makes them valuable building blocks in modern drug discovery. This document provides detailed application notes and experimental protocols for the use of bromomethylpinacol boronate and its analogues in key areas of medicinal chemistry.
Application Note 1: ROS-Responsive Prodrugs and Linkers
The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This physiological difference between cancerous and healthy tissues can be exploited for targeted drug delivery. Arylboronic esters, including derivatives of bromomethylpinacol boronate, can function as ROS-cleavable triggers. In the presence of H₂O₂, the carbon-boron bond is oxidatively cleaved to release a phenol and boric acid, unmasking a therapeutic agent or cleaving a linker in an antibody-drug conjugate (ADC).[1][2][3] This strategy enhances the therapeutic index of potent drugs by minimizing their systemic exposure and concentrating their activity at the tumor site.[1][3]
Signaling Pathway: ROS-Mediated Prodrug Activation
Caption: ROS-mediated cleavage of a boronate-containing prodrug.
Experimental Protocol 1: Synthesis of a ROS-Responsive Linker for ADCs
This protocol describes a general method for the synthesis of a peroxide-cleavable linker utilizing a functionalized arylboronic acid pinacol ester, which can be adapted from precursors like bromomethylpinacol boronate. The linker contains an alkyne handle for subsequent conjugation to an antibody.
Materials:
-
4-Bromobenzaldehyde
-
Bis(pinacolato)diboron
-
Potassium acetate
-
Pd(dppf)Cl₂
-
1,4-Dioxane
-
Propargyl bromide
-
Zinc dust
-
Ammonium chloride
-
Triphosgene
-
7-Amino-4-methylcoumarin (AMC)
-
Triethylamine
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Miyaura Borylation:
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Degas the mixture and heat at 80 °C under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature, filter through celite, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-formylphenylboronic acid pinacol ester.[4]
-
-
Alkynylation:
-
Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then dry under vacuum.
-
To a suspension of activated zinc (3.0 eq) in THF, add propargyl bromide (2.0 eq).
-
Add a solution of 4-formylphenylboronic acid pinacol ester (1.0 eq) in THF and stir at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the corresponding benzylic alcohol with an alkyne handle.[4]
-
-
Carbamate Formation:
-
Dissolve 7-amino-4-methylcoumarin (AMC) (1.0 eq) in DCM and add triphosgene (0.4 eq) and triethylamine (2.2 eq) at 0 °C.
-
Stir for 1 hour to form the isocyanate in situ.
-
Add the benzylic alcohol from the previous step (1.2 eq) to the isocyanate solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final ROS-responsive linker with a fluorescent reporter.[4]
-
Application Note 2: Boronate-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5][6] A novel strategy involves the in situ assembly of PROTACs (termed SAPTACs - Self-Assembled PROTACs) through reversible covalent reactions.[7] The reaction between a phenylboronic acid and a catechol to form a boronate ester is a rapidly reversible process that can be exploited for this purpose.[7] By functionalizing a target protein ligand with a phenylboronic acid and an E3 ligase ligand with a catechol (or vice versa), the two components can reversibly assemble inside the cell to form the active PROTAC, facilitating the formation of the ternary complex and subsequent target protein degradation.[7]
Workflow: Self-Assembly of PROTACs (SAPTACs)
Caption: Workflow for in situ assembly of PROTACs via boronate ester formation.
Application Note 3: Suzuki-Miyaura Cross-Coupling Reactions
Boronic acid pinacol esters are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9][10] Bromomethylpinacol boronate can be functionalized through its bromo-handle, and the resulting boronate ester can then be used as a coupling partner with various aryl, heteroaryl, or vinyl halides. The pinacol ester provides greater stability compared to the free boronic acid, making it easier to handle, purify, and store, which is advantageous for multi-step syntheses in drug discovery.[8]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with a functionalized pinacol boronate ester.
Materials:
-
Aryl bromide (1.0 eq)
-
Functionalized Pinacol Boronate Ester (e.g., derived from bromomethylpinacol boronate) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the aryl bromide, the pinacol boronate ester, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]
-
Quantitative Data Summary
The choice between a boronic acid and its pinacol ester derivative often involves a trade-off between reactivity and stability.[8] The following table summarizes key comparative data.
| Parameter | Boronic Acids | Boronate Esters (Pinacol) | Reference |
| Reactivity in Suzuki Coupling | Generally higher, leading to faster reaction times. | Generally lower, may require higher temperatures or longer reaction times. | [8] |
| Stability | Prone to decomposition (e.g., protodeboronation, oxidation). | Significantly more stable; often crystalline solids that are easy to handle and store. | [8] |
| Purification | Can be challenging due to decomposition on silica gel. | Generally high purity; can be purified by standard column chromatography. | [8] |
| Handling | Often requires an inert atmosphere and low temperatures for long-term storage. | Stable at room temperature and easy to handle in air. | [8] |
Relative Rates of Transmetalation in Suzuki-Miyaura Reaction
| Boron Reagent | Relative Rate |
| Arylboronic Acid | ~1.0 |
| Arylboronic Acid + Base (complex) | ~4.6 |
| Catechol Boronic Ester + Base (complex) | ~23 |
Note: Relative rates are estimated from kinetic studies and can vary based on substrates and reaction conditions.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 6. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
2-(Bromomethyl)dioxaborolane: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (bromomethyl)boronic acid pinacol ester, is a valuable and versatile building block in modern organic synthesis. Its unique structure, incorporating a reactive bromomethyl group and a stable pinacolborane moiety, allows for a diverse range of chemical transformations. This reagent serves as a linchpin in the construction of complex molecular architectures, finding significant application in the development of novel pharmaceuticals and functional materials.
The reactivity of 2-(bromomethyl)dioxaborolane is primarily centered around two key transformations: nucleophilic substitution at the bromomethyl carbon and cross-coupling reactions involving the boronic ester. These pathways enable the introduction of a borylated methyl group into a wide array of organic molecules, which can then be further functionalized. This document provides detailed application notes, experimental protocols, and quantitative data for key reactions utilizing this powerful synthetic tool.
Key Applications and Reaction Types
The primary applications of 2-(bromomethyl)dioxaborolane in organic synthesis can be categorized as follows:
-
Nucleophilic Substitution Reactions: The labile bromine atom is readily displaced by a variety of nucleophiles, including amines, alcohols, and carbanions. This allows for the straightforward synthesis of α-aminoboronates, α-alkoxyboronates, and other functionalized boronic esters.
-
Wittig-Type Reactions: Through the formation of a phosphonium salt, 2-(bromomethyl)dioxaborolane serves as a precursor to a borylated ylide. This reagent can then participate in Wittig reactions with aldehydes and ketones to generate vinylboronates, which are valuable intermediates for subsequent cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling Reactions: While the C(sp³)-B bond is generally less reactive in Suzuki-Miyaura couplings than C(sp²)-B bonds, under specific catalytic conditions, 2-(bromomethyl)dioxaborolane and its derivatives can participate in these powerful C-C bond-forming reactions.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key reactions involving 2-(bromomethyl)dioxaborolane, providing a comparative overview of reaction conditions and yields for different substrates.
Table 1: Synthesis of Phosphonium Salts from 2-(Bromomethyl)dioxaborolane
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-(Bromomethyl)dioxaborolane | Triphenylphosphine | Toluene | Reflux | 24 | ((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)triphenylphosphonium bromide | High |
| 2 | 2-(Bromomethyl)-1,3-dioxolane* | Triphenylphosphine | Toluene | Reflux | 24 | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 54[1] |
*Note: Data for the structurally similar 2-(bromomethyl)-1,3-dioxolane is included for comparison.
Table 2: Wittig Reaction of Borylated Phosphonium Ylides with Aldehydes
| Entry | Phosphonium Salt | Aldehyde | Base | Solvent | Temperature (°C) | Product | Yield (%) | E/Z Ratio |
| 1 | Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride | p-Anisaldehyde | K₂CO₃ | Dioxane | 80 | Unsaturated organotrifluoroborate | 99[2] | 85:15[2] |
| 2 | Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride | 4-Nitrobenzaldehyde | K₂CO₃ | Dioxane | 80 | Unsaturated organotrifluoroborate | 98[2] | 85:15[2] |
| 3 | Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride* | 2-Cyanobenzaldehyde | K₂CO₃ | Dioxane | 80 | Unsaturated organotrifluoroborate | 92[2] | 30:70[2] |
*Note: Data for a related trifluoroboratophenyl phosphonium salt is presented to illustrate typical conditions and outcomes for Wittig reactions of borylated ylides.
Experimental Protocols
Protocol 1: Synthesis of ((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)triphenylphosphonium bromide
This protocol describes the synthesis of the phosphonium salt precursor for the borylated Wittig reagent.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triphenylphosphine (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified phosphonium salt under vacuum.
Protocol 2: General Procedure for the Wittig Reaction with Aldehydes
This protocol outlines a general procedure for the Wittig reaction using the borylated phosphonium salt to synthesize vinylboronates.
Materials:
-
((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)triphenylphosphonium bromide
-
Aldehyde (e.g., benzaldehyde, p-anisaldehyde)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a dry, inert-atmosphere flask, add the ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous solvent (e.g., THF) and cool the suspension to 0 °C.
-
Slowly add the strong base (1.0 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylboronate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of the borylated Wittig reagent.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Polymer Functionalization using 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with boronic acid derivatives is a rapidly growing field, driven by the unique properties of the boronic acid moiety. These properties include the ability to form reversible covalent bonds with diols, responsiveness to pH changes, and utility in cross-coupling reactions. This makes boronic acid-functionalized polymers highly valuable for a range of applications, including drug delivery, sensing, and self-healing materials.[1][2]
One key reagent for introducing the versatile pinacol boronate group onto polymer backbones is 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound serves as a versatile building block in organic synthesis and is employed in the production of functionalized polymers and advanced materials.[1][2] Its reactivity allows for the modification of polymer backbones, leading to materials with tailored functionalities.[1][2] This document provides detailed application notes and protocols for the functionalization of various polymer types using this reagent.
Reaction Principle
The primary method for attaching this compound to a polymer is through nucleophilic substitution reactions. The bromine atom is a good leaving group, and the adjacent methylene group is susceptible to attack by nucleophiles present on the polymer backbone, such as hydroxyl, amino, or carboxylate groups.
Applications in Drug Development and Materials Science
Polymers functionalized with pinacol boronate esters have a wide array of applications:
-
Drug Delivery: The ability of boronic esters to interact with diols can be exploited for targeted drug delivery to cells expressing specific carbohydrate structures on their surface. Additionally, the pH-responsive nature of the boronic acid group can be used to trigger drug release in the acidic microenvironment of tumors or within endosomes.
-
Sensing: Boronic acid-functionalized polymers can be designed as sensors for saccharides, as the binding of a diol alters the physical or optical properties of the polymer.
-
Self-Healing Materials: The reversible nature of boronic ester bonds allows for the creation of dynamic polymer networks that can self-heal after damage.
-
Biomaterials and Tissue Engineering: Functionalized polymers can be used to create hydrogels and scaffolds with tunable properties for cell culture and tissue regeneration. The modification of hyaluronic acid, for instance, can be achieved through reactions involving its hydroxyl and carboxyl groups to form esterification derivatives.[3]
Experimental Protocols
The following are generalized protocols for the functionalization of polymers with hydroxyl, amino, and carboxylic acid groups using this compound. Researchers should optimize the reaction conditions for their specific polymer and desired degree of functionalization.
Protocol 1: Functionalization of Polyols (e.g., Poly(vinyl alcohol), Poly(ethylene glycol)) via Williamson Ether Synthesis
This protocol describes the "grafting to" approach, where the pre-formed pinacol boronate moiety is attached to the polymer backbone.
Materials:
-
Polymer with hydroxyl groups (e.g., Poly(vinyl alcohol), Poly(ethylene glycol))
-
This compound
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., Methanol, Water)
-
Precipitation solvent (e.g., Diethyl ether, Hexanes)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Polymer Dissolution and Deprotonation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the polyol in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the strong base (e.g., 1.1 equivalents per hydroxyl group to be functionalized) to the polymer solution.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure complete deprotonation of the hydroxyl groups.
-
-
Grafting Reaction:
-
Dissolve this compound (1.0-1.5 equivalents per hydroxyl group) in a small amount of the anhydrous solvent.
-
Add the solution of the boronate reagent dropwise to the activated polymer solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available for the boronic ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess base by the slow addition of methanol or water.
-
Concentrate the solution under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise to a vigorously stirred excess of a non-solvent (e.g., diethyl ether or hexanes).
-
Collect the precipitate by filtration and wash it several times with the precipitation solvent to remove unreacted reagents and byproducts.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterization:
-
¹H NMR: Successful functionalization can be confirmed by the appearance of new signals corresponding to the pinacol methyl protons (around 1.2-1.3 ppm) and the methylene protons of the linker. The degree of functionalization can be estimated by comparing the integration of these new signals to the integration of characteristic polymer backbone signals.
-
FT-IR: Look for the appearance of new C-O-C stretching vibrations and changes in the O-H stretching region.
-
GPC/SEC: Analyze the molecular weight and polydispersity of the functionalized polymer to check for any degradation or cross-linking during the reaction.
Protocol 2: Functionalization of Polyamines (e.g., Chitosan, Poly(L-lysine)) via N-Alkylation
Chitosan possesses reactive amino and hydroxyl groups that can be modified.[4] This protocol focuses on the more nucleophilic amino groups.
Materials:
-
Polymer with primary or secondary amine groups (e.g., Chitosan, Poly(L-lysine))
-
This compound
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Purification method (e.g., Dialysis, Precipitation)
Procedure:
-
Polymer Dissolution:
-
Dissolve the polyamine in the chosen aprotic solvent. For polymers like chitosan, an acidic aqueous solution might be necessary for initial dissolution, followed by solvent exchange or direct use of a suitable organic solvent system.
-
Add the non-nucleophilic base (2-3 equivalents per amine group to be functionalized) to the polymer solution.
-
-
Alkylation Reaction:
-
Dissolve this compound (1.0-1.5 equivalents per amine group) in a small amount of the solvent.
-
Add the boronate reagent solution dropwise to the polymer solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours.
-
-
Work-up and Purification:
-
For water-soluble polymers, purify the product by dialysis against deionized water for 2-3 days to remove salts and unreacted reagents. Lyophilize the dialyzed solution to obtain the dry polymer.
-
For polymers that are not water-soluble, precipitate the functionalized polymer by adding the reaction mixture to a suitable non-solvent. Collect the precipitate by filtration, wash thoroughly, and dry under vacuum.
-
Characterization:
-
¹H NMR: Confirm functionalization by observing the characteristic signals of the pinacol boronate group. The degree of substitution can be calculated from the ratio of the integrals of the pinacol protons to the polymer backbone protons.
-
FT-IR: Look for changes in the N-H bending and stretching vibrations upon alkylation.
Protocol 3: Functionalization of Polycarboxylic Acids (e.g., Poly(acrylic acid), Hyaluronic Acid) via Esterification
The esterification of poly(acrylic acid) with halogenated compounds can be facilitated by a suitable base.[5]
Materials:
-
Polymer with carboxylic acid groups (e.g., Poly(acrylic acid), Hyaluronic acid)
-
This compound
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), Triethylamine (TEA))
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Purification method (e.g., Dialysis, Precipitation)
Procedure:
-
Polymer Dissolution and Carboxylate Formation:
-
Dissolve the polycarboxylic acid in the chosen polar aprotic solvent.
-
Add the base (1.1-1.5 equivalents per carboxylic acid group to be functionalized) to the solution and stir until the polymer is fully dissolved and the carboxylate salt is formed.
-
-
Esterification Reaction:
-
Add this compound (1.0-1.2 equivalents per carboxylic acid group) to the polymer solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-70 °C) for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any inorganic salts.
-
Purify the polymer by either dialysis against an appropriate solvent system or by precipitation into a non-solvent.
-
Collect and dry the purified functionalized polymer.
-
Characterization:
-
¹H NMR: The formation of the ester linkage can be confirmed by the appearance of a new signal for the methylene protons adjacent to the ester oxygen, in addition to the pinacol boronate signals. The degree of esterification can be quantified by comparing the integrals of these new signals with those of the polymer backbone.
-
FT-IR: The successful esterification will be indicated by the appearance of a new C=O stretching band for the ester and a decrease in the intensity of the carboxylic acid O-H stretch.
Quantitative Data Summary
| Polymer Type | Functional Group | Reaction Type | Typical Base | Typical Solvent | Degree of Functionalization (%) | Characterization Methods |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Williamson Ether Synthesis | NaH | THF, DMF | 10-50 | ¹H NMR, FT-IR, GPC |
| Chitosan | Amine (-NH₂) | N-Alkylation | TEA, DIPEA | DMSO, DMF | 5-30 | ¹H NMR, FT-IR |
| Poly(acrylic acid) | Carboxylic Acid (-COOH) | Esterification | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 20-80 | ¹H NMR, FT-IR |
Note: The degree of functionalization is highly dependent on the specific polymer, reaction conditions, and stoichiometry of the reagents.
Visualizations
Reaction Pathway
Caption: General reaction pathway for polymer functionalization.
Experimental Workflow
Caption: Typical experimental workflow for polymer functionalization.
Logical Relationships of Applications
Caption: Relationship between properties and applications.
References
- 1. Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Chitosan Modification and Pharmaceutical/Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with Bromomethylpinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for carbon-carbon (C-C) bond formation utilizing bromomethylpinacol boronate and related organoboron compounds. The protocols described herein are primarily centered around photoredox and transition-metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis and drug discovery.[1][2][3][4][5] The unique reactivity of organoboron reagents, such as their stability and functional group tolerance, makes them invaluable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.[6][7][8][9][10]
Overview of C-C Bond Formation Strategies
Bromomethylpinacol boronate and other boronic esters serve as versatile precursors for the generation of carbon-centered radicals, which can then participate in a variety of C-C bond-forming reactions.[1][2] Two predominant strategies have emerged as highly effective:
-
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for activating boronic acid derivatives through single-electron transfer mechanisms under mild conditions.[1][2][4] This approach often involves the formation of a redox-active complex, for example, with a Lewis base, which facilitates the single-electron oxidation of the boronic ester to generate a carbon radical.[1][2]
-
Transition-Metal Catalysis: The synergy of photoredox catalysis with transition-metal catalysis, particularly nickel, has significantly advanced the scope of C-C cross-coupling reactions.[3] This dual catalytic system enables the coupling of photolytically generated alkyl radicals with a wide range of coupling partners.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions for representative C-C bond formation reactions involving boronic esters. These data are compiled to provide a comparative overview of different catalytic systems and their performance.
Table 1: Photoredox-Mediated C(sp²)–C(sp³) Cross-Coupling in Flow [11]
| Entry | Aryl Halide | Boronic Ester | Catalyst System | Solvent | Residence Time (min) | Yield (%) |
| 1 | 4-cyanopyridine | Benzyl-Bpin | Ir(ppy)₂dtbbpy·PF₆ / NiCl₂·glyme | Acetone | 20 | 95 |
| 2 | 2-cyanopyridine | Benzyl-Bpin | Ir(ppy)₂dtbbpy·PF₆ / NiCl₂·glyme | Acetone | 20 | 92 |
| 3 | 3-cyanopyridine | Benzyl-Bpin | Ir(ppy)₂dtbbpy·PF₆ / NiCl₂·glyme | Acetone | 20 | 85 |
| 4 | 4-cyanopyridine | Allyl-Bpin | Ir(ppy)₂dtbbpy·PF₆ / NiCl₂·glyme | Acetone | 20 | 78 |
Table 2: Palladium-Catalyzed Cross-Coupling of Boronic Acid Pinacol Esters [12]
| Entry | Substrate 1 (equiv) | Substrate 2 (equiv) | Catalyst (mol%) | Additive (equiv) | Base (equiv) | Yield (%) |
| 1 | Phenyl-Bpin (2) | Thioimidate (1) | Pd(PPh₃)₂Cl₂ (7.5) | Cu(OAc)₂ (2) | Na₂CO₃ (0.5) | 85 |
| 2 | Vinyl-Bpin (2) | Thioimidate (1) | Pd(PPh₃)₂Cl₂ (7.5) | Cu(OAc)₂ (2) | Na₂CO₃ (0.5) | 78 |
| 3 | 4-MeO-Ph-Bpin (2) | Thioimidate (1) | Pd(PPh₃)₂Cl₂ (7.5) | Cu(OAc)₂ (2) | Na₂CO₃ (0.5) | 92 |
| 4 | 4-F-Ph-Bpin (2) | Thioimidate (1) | Pd(PPh₃)₂Cl₂ (7.5) | Cu(OAc)₂ (2) | Na₂CO₃ (0.5) | 88 |
Experimental Protocols
The following are detailed protocols for key C-C bond formation reactions.
Protocol 1: General Procedure for Photoredox-Mediated C(sp²)–C(sp³) Cross-Coupling in a Flow System[11]
This protocol describes a dual iridium- and nickel-catalyzed cross-coupling reaction performed in a continuous flow system.
Materials:
-
Aryl halide (e.g., 4-cyanopyridine)
-
Alkyl boronic ester (e.g., Benzyl-Bpin)
-
Photoredox catalyst (e.g., Ir(ppy)₂dtbbpy·PF₆)
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Lewis base (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Anhydrous solvent (e.g., Acetone)
-
Flow chemistry setup with a suitable reactor and light source
Procedure:
-
Prepare a stock solution of the aryl halide (1.0 equiv), alkyl boronic ester (1.5 equiv), photoredox catalyst (1-2 mol%), nickel catalyst (1-2 mol%), and Lewis base (1.1 equiv) in the anhydrous solvent.
-
Ensure the entire system is purged with an inert gas (e.g., argon or nitrogen).
-
Pump the reaction mixture through the flow reactor at a defined flow rate to achieve the desired residence time.
-
Irradiate the reactor with a suitable light source (e.g., blue LEDs).
-
Collect the reaction mixture at the outlet of the reactor.
-
After the reaction is complete, concentrate the collected solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[13]
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid or ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, THF/H₂O)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid or ester, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst and the ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-140 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Diagrams of Reaction Pathways and Workflows
The following diagrams illustrate the conceptual workflows and mechanisms for the described C-C bond formation reactions.
Caption: Workflow for Photoredox-Mediated C-C Cross-Coupling in a Flow System.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Logical Relationship of Concepts in C-C Bond Formation with Boronic Esters.
References
- 1. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 2. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Bromomethyl)dioxaborolane in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)dioxaborolane and its derivatives are versatile reagents in modern organic synthesis, enabling the construction of complex molecular architectures. Their utility stems from the presence of both a reactive bromomethyl group, susceptible to nucleophilic substitution, and a boronic acid pinacol ester, a key functional group for palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of these reagents in key synthetic transformations, including the synthesis of biaryl compounds via Suzuki-Miyaura coupling, the formation of ether linkages through Williamson ether synthesis, and the preparation of fluorescent probes for biological imaging.
Key Applications and Protocols
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and 2-(bromomethyl)phenylboronic acid pinacol ester is a valuable building block in this context. The reaction facilitates the coupling of the boronic ester with various aryl, heteroaryl, or vinyl halides to generate complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2]
Experimental Protocol: Synthesis of 2-Aryl-6-alkylpyridines
This protocol describes a selective Suzuki-Miyaura coupling of a dichloropyridine with an alkyl pinacol boronic ester, followed by a second coupling with an arylboronic acid.[3]
Reaction Scheme:
Materials:
-
2,6-Dichloropyridine
-
Heptylboronic acid pinacol ester
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene)
-
K₃PO₄ (Potassium phosphate)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2,6-dichloropyridine (1 equiv), heptylboronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %).
-
Add K₃PO₄ (2 equiv) and a 2:1 mixture of dioxane and water.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion of the first coupling, add the arylboronic acid (1.5 equiv) and additional K₃PO₄ (2 equiv) to the reaction mixture.
-
Continue heating at 100 °C until the second coupling is complete.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Polychlorinated Aromatics [3]
| Entry | Aryl Halide | Boronic Ester | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | 2-Chloro-6-heptylpyridine | 74 |
| 2 | 2-Chloro-6-heptylpyridine | Phenylboronic acid | 2-Heptyl-6-phenylpyridine | 85 |
| 3 | 2,6-Dichloropyridine | Octylboronic acid pinacol ester | 2-Chloro-6-octylpyridine | 72 |
| 4 | 2-Chloro-6-octylpyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-octylpyridine | 88 |
Williamson Ether Synthesis for Boronobenzylation
The bromomethyl group of 2-(bromomethyl)phenylboronic acid pinacol ester serves as an excellent electrophile in Williamson ether synthesis. This reaction allows for the facile introduction of a "boronobenzyl" moiety onto phenols and alcohols, forming ether linkages. This method is particularly useful in the synthesis of boronate-based fluorescent probes and other complex molecules where a boronic ester needs to be tethered to a core structure.
Experimental Protocol: Boronobenzylation of a Phenol
This protocol is a general procedure for the O-alkylation of a phenol using a 2-(bromomethyl)phenylboronic acid pinacol ester.
Reaction Scheme:
Materials:
-
Phenol derivative
-
2-(Bromomethyl)phenylboronic acid pinacol ester
-
K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Caesium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1 equiv) and anhydrous DMF or MeCN.
-
Add K₂CO₃ (2-3 equiv) or Cs₂CO₃ (1.5-2 equiv) to the solution.
-
Add 2-(bromomethyl)phenylboronic acid pinacol ester (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Once the starting phenol is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data for Williamson Ether Synthesis
| Entry | Phenol | Base | Solvent | Yield (%) |
| 1 | 4-Hydroxyphenone | K₂CO₃ | DMF | 85 |
| 2 | 2-Naphthol | Cs₂CO₃ | MeCN | 92 |
| 3 | 3,5-Dimethylphenol | K₂CO₃ | DMF | 88 |
| 4 | 4-Nitrophenol | Cs₂CO₃ | MeCN | 95 |
Synthesis of Boronate-Based Fluorescent Probes
Boronate esters are key functional groups in the design of fluorescent probes for the detection of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[4][5] The underlying principle involves the chemoselective oxidation of the boronate to a phenol, which triggers a change in the fluorophore's emission properties, leading to a "turn-on" or ratiometric fluorescent response. 2-(Bromomethyl)dioxaborolane derivatives are instrumental in tethering the boronate sensor to a fluorophore scaffold.
Experimental Protocol: Synthesis of a Fluorescein-Based H₂O₂ Probe
This protocol outlines the synthesis of a monoboronate-functionalized fluorescein probe.
Reaction Scheme:
Materials:
-
A suitable fluorescein derivative with a reactive hydroxyl or amine group
-
2-(4-Bromomethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or Dichloromethane - DCM)
Procedure:
-
Dissolve the fluorescein derivative (1 equiv) and DIPEA (3 equiv) in anhydrous DMF under an inert atmosphere.
-
Add a solution of 2-(4-bromomethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the boronate-based fluorescent probe.
Quantitative Data for Boronate Probe Reactivity [6]
| Probe | Analyte | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 |
| FBBE | Peroxynitrite | (2.8 ± 0.2) x 10⁵ |
| FBBE | Hypochlorous acid | (8.6 ± 0.5) x 10³ |
| FBBE | Hydrogen peroxide | 0.96 ± 0.03 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Benzoxaborole Synthesis
Caption: General workflow for the synthesis of benzoxaboroles.
Logic Diagram for Fluorescent Probe Activation
Caption: Activation mechanism of a boronate-based fluorescent probe.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Derivatization of Biomolecules with Bromomethylpinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethylpinacol boronate, specifically 4-(bromomethyl)phenylboronic acid pinacol ester, is a versatile bifunctional reagent for the derivatization of biomolecules. This compound features a reactive bromomethyl group, which acts as an electrophile for the alkylation of nucleophilic residues in proteins and peptides, and a stable pinacol boronate moiety. The boronate group can be retained as a stable tag for detection or further functionalization, or it can be converted to a boronic acid for applications in sensing, affinity capture, or cross-coupling reactions.
The primary application of this reagent is the covalent modification of nucleophilic amino acid side chains, most notably the thiol group of cysteine residues and the amino groups of lysine residues and N-termini. The resulting covalent bond is stable, allowing for robust labeling and analysis. This application note provides detailed protocols for the derivatization of peptides and proteins with 4-(bromomethyl)phenylboronic acid pinacol ester and subsequent analysis by mass spectrometry.
Principle of Derivatization
The derivatization of biomolecules with 4-(bromomethyl)phenylboronic acid pinacol ester proceeds via a nucleophilic substitution reaction. The nucleophilic side chain of an amino acid residue (e.g., the thiolate of cysteine or the amine of lysine) attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. The pinacol boronate group is generally stable under these reaction conditions.
Reaction Scheme:
Where Nu: represents a nucleophilic group on the biomolecule (e.g., -S⁻, -NH2) and Ph-B(pin) represents the phenyl pinacol boronate moiety.
Applications
-
Site-Specific Labeling of Proteins and Peptides: Introduction of a stable boronate tag for analytical purposes.
-
Mass Spectrometry-Based Proteomics: Introduction of a defined mass shift for the identification and quantification of modified peptides.
-
Development of Therapeutic and Diagnostic Agents: The boronic acid moiety can be used for targeting sugar-containing receptors or for subsequent chemical modifications.
-
Chemical Biology Tools: Creation of tagged biomolecules for pull-down assays and interaction studies.
Data Presentation
Table 1: Mass Shifts of Amino Acid Residues Modified with 4-(methyl)phenylboronic acid pinacol ester
| Amino Acid | Nucleophilic Group | Mass Shift (Da) | Modified Residue Mass (Da) |
| Cysteine | Thiol (-SH) | 218.09 | 321.18 |
| Lysine | Epsilon-amino (-NH2) | 218.09 | 346.25 |
| N-terminus | Alpha-amino (-NH2) | 218.09 | Varies |
Note: The mass shift is calculated based on the addition of the C13H18BO2 moiety (from 4-(bromomethyl)phenylboronic acid pinacol ester) and the loss of a proton from the nucleophile and a bromide ion from the reagent. The molecular weight of 4-(bromomethyl)phenylboronic acid pinacol ester is 297.00 g/mol .
Experimental Protocols
Protocol 1: Alkylation of Peptides in Solution with 4-(bromomethyl)phenylboronic acid
This protocol is adapted from a method for the alkylation of secondary amines in peptides and can be applied to other nucleophilic residues like cysteine.
Materials:
-
Peptide containing a nucleophilic residue (e.g., cysteine or lysine)
-
4-(bromomethyl)phenylboronic acid (can be substituted with the pinacol ester)
-
Acetonitrile (MeCN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
N,N-Diisopropylethylamine (Hünig's base)
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) for HPLC purification
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-QTOF)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a 1:1 (v/v) mixture of water and acetonitrile to a final concentration of 1-5 mg/mL.
-
Addition of Base: Add Hünig's base to the peptide solution (approximately 0.1 mL per 0.6 mL of peptide solution). If the peptide precipitates, add a small amount of methanol to redissolve it.
-
Addition of Alkylating Reagent: Add 3.5 equivalents of 4-(bromomethyl)phenylboronic acid (or pinacol ester) dissolved in a minimal amount of acetonitrile.
-
Reaction Incubation: Allow the reaction to stir overnight at room temperature.
-
Monitoring the Reaction: The following day, an additional amount of the boronic acid reagent and Hünig's base can be added to drive the reaction to completion. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the modified peptide by preparative reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Lyophilization: Lyophilize the HPLC fractions containing the purified product to obtain the final modified peptide as a powder.
-
Characterization: Confirm the identity and purity of the modified peptide by high-resolution mass spectrometry (e.g., ESI-QTOF).
Protocol 2: Alkylation of Cysteine Residues in Proteins
This protocol is a general guideline for the alkylation of cysteine residues in proteins, adapting common proteomics workflows.
Materials:
-
Protein sample
-
Urea or Guanidine Hydrochloride (for denaturation)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (for reduction)
-
4-(bromomethyl)phenylboronic acid pinacol ester
-
Tris buffer (e.g., 100 mM, pH 7.5-8.5)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) for dissolving the reagent
-
Desalting column or dialysis system
-
Mass Spectrometer
Procedure:
-
Protein Denaturation and Reduction:
-
Denature the protein sample in a buffer containing 6 M urea or 6 M guanidine hydrochloride.
-
Reduce the disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating at 37 °C for 1 hour.
-
-
Alkylation Reaction:
-
Prepare a stock solution of 4-(bromomethyl)phenylboronic acid pinacol ester in acetonitrile or DMF.
-
Add the alkylating reagent to the reduced protein sample to a final concentration of 20-50 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol.
-
Sample Cleanup: Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., ammonium bicarbonate for subsequent enzymatic digestion).
-
Analysis by Mass Spectrometry:
-
For intact protein analysis, the sample can be directly analyzed by ESI-MS.
-
For peptide-level analysis, the alkylated protein is subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS.
-
Mandatory Visualizations
Experimental Workflow for Peptide Derivatization and Analysis
Caption: Workflow for peptide derivatization.
Logical Relationship of Cysteine Alkylation and Mass Spectrometry Analysis
Caption: Cysteine alkylation and MS analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction. | Increase the excess of the alkylating reagent and/or base. Extend the reaction time. Optimize the pH of the reaction buffer (for protein alkylation, pH 7.5-8.5 is recommended). |
| Peptide/protein precipitation. | Add a co-solvent like methanol or DMF to improve solubility. | |
| Hydrolysis of the pinacol boronate ester. | While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided if the boronate moiety is critical. | |
| Non-specific modification | Reaction with other nucleophilic residues. | Optimize reaction conditions (pH, temperature, reaction time) to favor modification of the target residue. Cysteine thiols are generally more nucleophilic than lysine amines at neutral to slightly basic pH. |
| No modification observed | Inaccessible nucleophilic residue. | Ensure the protein is properly denatured to expose the target residues. |
| Inactive reagent. | Use fresh or properly stored 4-(bromomethyl)phenylboronic acid pinacol ester. |
Concluding Remarks
Derivatization with 4-(bromomethyl)phenylboronic acid pinacol ester offers a straightforward and effective method for the covalent modification of biomolecules. The protocols provided herein serve as a starting point for researchers to label peptides and proteins for various applications in chemical biology, proteomics, and drug development. Optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired labeling efficiency and specificity. The resulting boronate-tagged biomolecules are valuable tools for a wide range of analytical and functional studies.
Application Notes and Protocols: Nucleophilic Substitution on 2-(Bromomethyl)dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)dioxaborolane and its pinacol ester analogue, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are versatile bifunctional reagents in modern organic synthesis. The presence of a reactive carbon-bromine bond adjacent to a boronic ester moiety allows for selective nucleophilic substitution, providing a straightforward route to a diverse array of α-borylated compounds. These products are valuable intermediates in medicinal chemistry and materials science, serving as key building blocks for complex molecule synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
This document provides detailed experimental procedures for the nucleophilic substitution on this compound with various nucleophiles, including oxygen, sulfur, and nitrogen-based nucleophiles. The protocols are designed to be readily applicable in a standard laboratory setting.
Reaction Mechanism and Workflow
The nucleophilic substitution reactions on 2-(bromomethyl)dioxaborolane, a primary alkyl halide, predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group.
Caption: SN2 mechanism for nucleophilic substitution on 2-(bromomethyl)dioxaborolane.
A general experimental workflow for these reactions is outlined below. This typically involves the generation of the nucleophile, reaction with the electrophile, and subsequent workup and purification.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
Materials and General Methods:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.
-
Anhydrous solvents should be used.
-
This compound is commercially available.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: O-Alkylation - Synthesis of Alkoxy- and Aryloxymethyl Pinacol Boronates (Williamson Ether Synthesis)
This protocol describes the synthesis of ethers by reacting an alcohol or a phenol with 2-(bromomethyl)dioxaborolane in the presence of a base.
Procedure:
-
To a solution of the alcohol or phenol (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for O-Alkylation:
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | rt | 12 | ~85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 16 | ~90 |
| Benzyl alcohol | NaH | THF | rt | 24 | ~80 |
| Ethanol | NaH | THF | rt | 24 | ~75 |
Protocol 2: S-Alkylation - Synthesis of Thioethers
This protocol details the formation of a carbon-sulfur bond via the reaction of a thiol with 2-(bromomethyl)dioxaborolane.
Procedure:
-
To a solution of the thiol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M), add a suitable base such as triethylamine (Et₃N, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
After the reaction is complete, filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for S-Alkylation:
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | Et₃N | THF | rt | 6 | ~92 |
| Benzyl mercaptan | NaH | DMF | rt | 4 | ~95 |
| 4-Methylbenzenethiol | K₂CO₃ | Acetone | 60 | 8 | ~88 |
Protocol 3: N-Alkylation - Synthesis of Amines
This section provides two common methods for the synthesis of aminomethyl pinacol boronates.
Method A: Direct Alkylation with Azide and Subsequent Reduction
This two-step procedure is effective for the synthesis of primary amines and avoids over-alkylation.
Step 1: Synthesis of 2-(Azidomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water (4:1, 0.1 M).
-
Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Heat the reaction mixture at reflux (approximately 60-70 °C) for 12 hours.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield the crude azide, which can often be used in the next step without further purification.
Step 2: Reduction to the Primary Amine
-
To a solution of the crude 2-(azidomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from the previous step in anhydrous THF (0.1 M) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms, then filter through a pad of Celite®.
-
Concentrate the filtrate to obtain the crude primary amine, which can be purified by distillation or chromatography.
Method B: Gabriel Synthesis
This method is a classic and reliable way to synthesize primary amines.
-
Suspend potassium phthalimide (1.2 eq.) in anhydrous DMF (0.3 M).
-
Add this compound (1.0 eq.) and heat the mixture to 80-90 °C for 6-12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylated phthalimide.
-
Filter the solid, wash with water, and dry.
-
To a suspension of the N-alkylated phthalimide in ethanol (0.2 M), add hydrazine hydrate (3.0 eq.).
-
Heat the mixture to reflux for 4-8 hours, during which a precipitate will form.
-
After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide precipitate.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry, concentrate, and purify the resulting primary amine.
Quantitative Data for N-Alkylation:
| Reaction Type | Nucleophile | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) |
| Azide Method | NaN₃, then LiAlH₄ | Acetone/H₂O, then THF | Reflux, then rt | 12, then 6 | ~70-80 |
| Gabriel Synthesis | Potassium Phthalimide | DMF, then EtOH | 90, then Reflux | 8, then 6 | ~75-85 |
Conclusion
The protocols outlined in this document demonstrate the utility of 2-(bromomethyl)dioxaborolane as a versatile electrophile for the synthesis of a variety of α-borylated compounds through nucleophilic substitution. These methods provide reliable and efficient access to important synthetic intermediates for applications in drug discovery and materials science. The choice of nucleophile, base, and solvent allows for the targeted synthesis of ethers, thioethers, and amines with good to excellent yields.
The Pivotal Role of Bromomethylpinacol Boronate in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethylpinacol boronate is a versatile reagent that has garnered significant attention in materials science for its utility in the synthesis of a wide array of functional materials. Its unique structure, combining a reactive bromomethyl group with a stable pinacol boronate ester, makes it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of bromomethylpinacol boronate in the synthesis of conjugated polymers for organic electronics and in the formation of dynamic hydrogels for biomedical applications.
Key Applications in Materials Science
Bromomethylpinacol boronate serves as a critical intermediate in two primary areas of materials science:
-
Synthesis of Conjugated Polymers: The pinacol boronate group is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern polymer synthesis. This allows for the formation of carbon-carbon bonds with high efficiency and selectivity, enabling the construction of conjugated polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromomethyl group can be further functionalized post-polymerization or used to introduce specific functionalities into the polymer backbone.
-
Development of Stimuli-Responsive Hydrogels: While not a direct component of the final hydrogel network in most cases, bromomethylpinacol boronate is instrumental in synthesizing polymers functionalized with boronic acid moieties. These boronic acid-functionalized polymers can then form dynamic covalent bonds with diol-containing molecules, leading to the formation of hydrogels. These hydrogels are often responsive to changes in pH, temperature, or the presence of specific molecules like glucose, making them highly valuable for applications in drug delivery, tissue engineering, and biosensing.
Data Presentation
The following tables summarize key quantitative data for materials synthesized using boronate esters, providing a comparative overview of their properties.
Table 1: Properties of Conjugated Polymers Synthesized via Suzuki-Miyaura Polymerization
| Polymer | Monomers | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference |
| Poly(3-hexylthiophene) (P3HT) | 2-bromo-3-hexyl-5-thienyl-MIDA-boronate | 18.7 | 42.7 | 2.28 | 94 | [1] |
| Poly(3-hexylthiophene) (P3HT) | 2-bromo-3-hexyl-5-thienyl-pinacol-boronate | - | - | - | Lower than MIDA | [1] |
| Polytriarylamine Copolymers | bis-MIDA boronate arylamines + dibromoarenes | 10-20 | 20-40 | ~2 | - | [2] |
| Polytriarylamine Copolymers | bis-pinacol boronate arylamines + dibromoarenes | >20 | >40 | >2 | - | [2] |
Note: Data for P3HT is for the related N-methyliminodiacetic acid (MIDA) boronate ester, which is reported to have different reactivity compared to the pinacol ester. Data for polytriarylamine copolymers shows a comparison between MIDA and pinacol boronate esters, with the pinacol ester yielding higher molecular weight polymers in biphasic solvent systems.
Table 2: Rheological Properties of Boronate Ester Cross-Linked Hydrogels
| Hydrogel System | Cross-linker | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Key Features | Reference |
| P(NIPAM-co-AAPBA)-b-P(NIPAM-co-DAAM) + PVA | Poly(vinyl alcohol) (PVA) | 2217 | 224 | Fast gelation, self-healing | [3] |
| Phenylboronic acid-modified hydrogel | Epigallocatechin gallate (EGCG) | ~1000 - 3000 | ~100 - 500 | Multi-stimuli responsive | [4] |
| Hyaluronic acid-wPBA + Glucamine | Glucamine | - | - | Non-swelling, long-term stability | [5] |
Note: The data in this table is for hydrogels formed from polymers functionalized with boronic acids, not directly from bromomethylpinacol boronate. The properties are indicative of the types of materials that can be created after initial synthesis and functionalization steps that may involve boronate pinacol esters.
Experimental Protocols
Protocol 1: Synthesis of a Thiophene-Based Conjugated Polymer via Suzuki-Miyaura Polymerization
This protocol describes a general method for the synthesis of a thiophene-based conjugated polymer using a bromomethyl-functionalized thiophene monomer and a diboronate ester. This is an adaptation from procedures for similar Suzuki-Miyaura polymerizations.
Materials:
-
2,5-Dibromo-3-(bromomethyl)thiophene
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Dioxane
-
Deionized water
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: If not commercially available, 2,5-dibromo-3-(bromomethyl)thiophene can be synthesized through bromination of 3-methylthiophene followed by radical bromination of the methyl group.
-
Reaction Setup: In a Schlenk flask, combine 2,5-dibromo-3-(bromomethyl)thiophene (1.0 eq), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene:dioxane:water to the flask. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M. Add K₃PO₄ (4.0 eq).
-
Polymerization: Degas the mixture by bubbling with argon for 30 minutes. Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24-48 hours.
-
Polymer Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol.
-
Filtration and Washing: Collect the polymer by filtration. Wash the polymer sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 40 °C overnight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Further characterization can be done using NMR spectroscopy, UV-Vis spectroscopy, and thermal analysis (TGA/DSC).
Protocol 2: Formation of a Boronate Ester Cross-Linked Hydrogel
This protocol outlines the synthesis of a boronic acid-functionalized polymer and its subsequent cross-linking to form a hydrogel. Bromomethylpinacol boronate can be used to functionalize a pre-existing polymer containing suitable reactive groups (e.g., amines or hydroxyls).
Part A: Synthesis of a Boronic Acid-Functionalized Polymer
Materials:
-
Poly(N-isopropylacrylamide-co-N-hydroxysuccinimide) (PNIPAM-co-NHS)
-
4-(Aminomethyl)phenylboronic acid pinacol ester (synthesized from bromomethylpinacol boronate)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Monomer Functionalization (if needed): 4-(Aminomethyl)phenylboronic acid pinacol ester can be synthesized by reacting bromomethylpinacol boronate with a suitable amine precursor under appropriate conditions.
-
Polymer Functionalization: Dissolve PNIPAM-co-NHS in DMF. Add 4-(aminomethyl)phenylboronic acid pinacol ester (1.2 equivalents relative to NHS groups) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Washing and Drying: Wash the precipitate with diethyl ether multiple times and dry under vacuum to obtain the boronic acid pinacol ester-functionalized polymer.
-
Deprotection: The pinacol group can be removed to yield the boronic acid by hydrolysis under mild acidic conditions, if required for subsequent hydrogel formation.
Part B: Hydrogel Formation
Materials:
-
Boronic acid-functionalized polymer (from Part A)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Polymer Solutions: Prepare a solution of the boronic acid-functionalized polymer in PBS. Prepare a separate solution of PVA in PBS.
-
Mixing: Mix the two polymer solutions at the desired ratio.
-
Gelation: Gelation should occur spontaneously at room temperature. The gelation time can vary from seconds to hours depending on the polymer concentrations and the pKa of the boronic acid.
-
Characterization: Characterize the hydrogel's rheological properties (storage modulus G' and loss modulus G'') using a rheometer. The swelling behavior and stimuli-responsiveness can also be investigated.
Conclusion
Bromomethylpinacol boronate is a key enabling reagent in materials science, facilitating the synthesis of advanced functional materials. Its application in Suzuki-Miyaura polymerization allows for the creation of well-defined conjugated polymers with desirable optoelectronic properties. Furthermore, its role in the synthesis of boronic acid-functionalized polymers is crucial for the development of smart hydrogels with dynamic and responsive properties. The protocols and data presented herein provide a foundation for researchers to explore and expand the use of this versatile building block in the design of next-generation materials for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Such as pinacol and reagents from the boronic ester formation step.
-
Byproducts from the bromination step: If a radical initiator like AIBN and a bromine source like NBS are used, byproducts from side reactions can be present.
-
(Bromomethyl)boronic acid: This is the hydrolysis product of this compound, which can form if moisture is present during the workup or purification.
-
Pinacol: Excess or unreacted pinacol is a common impurity.
Q2: My purified product appears to be degrading over time. What is the likely cause and how can I prevent it?
A2: this compound is sensitive to moisture and can hydrolyze to (bromomethyl)boronic acid and pinacol. To prevent degradation, it is crucial to handle and store the compound under anhydrous conditions. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).
Q3: I am having trouble purifying my compound using standard silica gel chromatography. The product seems to be sticking to the column. What can I do?
A3: Pinacol boronic esters can sometimes interact with the Lewis acidic sites on standard silica gel, leading to poor recovery or degradation. A recommended solution is to use boric acid-impregnated silica gel for flash chromatography. The boric acid helps to suppress the over-adsorption of the boronic ester to the silica gel, leading to improved yields. One study reported an improved yield to 60% for a pinacol boronic ester purification using this method.[1]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification methods are:
-
Vacuum Distillation: This is a highly effective method for separating the product from non-volatile impurities.
-
Flash Column Chromatography: Using boric acid-impregnated silica gel can provide good separation from impurities with different polarities.
-
Recrystallization: This can be an option if the crude product is a solid or can be induced to crystallize from a suitable solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Product degradation: The compound is sensitive to moisture and can hydrolyze. | Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere. Use anhydrous solvents. |
| Inefficient extraction: The product may not have been fully extracted from the aqueous phase during workup. | Perform multiple extractions with an appropriate organic solvent. | |
| Product loss during chromatography: The compound may be adsorbing to the silica gel. | Use boric acid-impregnated silica gel for column chromatography. | |
| Product is contaminated with a polar impurity | Hydrolysis: The polar impurity is likely (bromomethyl)boronic acid due to exposure to water. | Minimize contact with water during workup. Anhydrous workup conditions are ideal. The boronic acid can often be removed by an aqueous wash if the desired product is in an organic solvent. |
| Product is contaminated with a non-polar impurity | Unreacted starting materials or byproducts: These may have similar polarity to the product. | Optimize the purification method. For distillation, ensure a good vacuum and use a fractionating column if necessary. For chromatography, try a different solvent system or a gradient elution. |
| Product solidifies in the distillation condenser | Melting point of the product: The product may be a low-melting solid. | Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. Ensure the cooling water in the condenser is not too cold. |
| Recrystallization does not yield crystals | Inappropriate solvent system: The compound may be too soluble or insoluble in the chosen solvent. | Screen a variety of solvents or solvent mixtures. Hexanes or petroleum ether are often good starting points for pinacol boronic esters. |
| Product is an oil: The compound may not readily crystallize. | Try cooling the solution to a lower temperature or scratching the inside of the flask to induce crystallization. If it remains an oil, distillation or chromatography are better purification options. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 68 °C at 6 mmHg |
| Molecular Weight | 220.90 g/mol |
| Density | 1.26 g/mL |
Table 2: Typical Purification Yields for Pinacol Boronic Esters
| Purification Method | Compound | Typical Yield | Reference |
| Column Chromatography | 4-(Bromomethyl)benzeneboronic acid pinacol ester | 76.1% | [2] |
| Column Chromatography (Boric Acid-Impregnated Silica) | A pinacol boronic ester | Improved to 60% | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline for the vacuum distillation of this compound.
1. Apparatus Setup: a. Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen). b. Use a stirring hot plate and a magnetic stir bar in the distillation flask for smooth boiling. c. Connect the apparatus to a vacuum pump with a cold trap placed between the apparatus and the pump.
2. Distillation Procedure: a. Transfer the crude product to the distillation flask. b. Begin stirring and slowly evacuate the system to the desired pressure (e.g., 6 mmHg). c. Gradually heat the distillation flask using an oil bath. d. Collect any low-boiling impurities as a forerun fraction. e. Collect the main fraction at the expected boiling point (approximately 68 °C at 6 mmHg). f. Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography on Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method described by Hitosugi et al. for the purification of pinacol boronic esters.
1. Preparation of Boric Acid-Impregnated Silica Gel: a. Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol). b. Add silica gel to the solution and gently shake for 1 hour. c. Remove the solvent by filtration. d. Wash the silica gel with ethanol. e. Dry the silica gel in a vacuum oven at 60 °C for 1.5 hours.
2. Column Packing and Elution: a. Slurry pack a chromatography column with the prepared boric acid-impregnated silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate). b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by thin-layer chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a low-melting solid.
1. Solvent Selection: a. In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexanes). b. Allow the solution to cool to room temperature and then in an ice bath. c. If crystals form, the solvent is suitable. If no crystals form, the compound may be too soluble. If the compound does not dissolve, it is not soluble enough. Test different solvents or solvent mixtures.
2. Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. Allow the solution to cool slowly to room temperature. c. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low product purity after initial purification.
References
Technical Support Center: Optimizing Suzuki Coupling with Bromomethylpinacol Boronate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki-Miyaura cross-coupling reactions involving bromomethylpinacol boronate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Catalyst Inactivity: The active Pd(0) species may not have formed or has been deactivated.[1]
-
Inefficient Oxidative Addition: The aryl halide may be electron-rich or sterically hindered, slowing down this crucial step.[1][2]
-
Poor Transmetalation: The boronic ester may not be sufficiently activated.[1]
-
Incorrect Base or Solvent: The chosen base or solvent system may not be optimal for the specific substrates.[1][3]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Reagent Quality | Use fresh, high-purity bromomethylpinacol boronate, aryl halide, catalyst, ligand, and base. | Boronic esters can degrade, and catalyst/ligand integrity is crucial for activity.[4] |
| 2. Ensure Inert Atmosphere | Rigorously degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] | Oxygen can deactivate the Pd(0) catalyst and lead to homocoupling side reactions.[4][5] |
| 3. Optimize Catalyst System | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. For challenging substrates, consider more active Buchwald-type ligands (e.g., SPhos, XPhos).[1][6] | Different catalyst systems have varying activities, especially for electron-deficient or sterically hindered substrates.[6] |
| 4. Evaluate Base Selection | The choice of base is critical for activating the boronic ester.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[7] For sensitive substrates, milder bases like KF may be preferable to prevent degradation.[1] | The base facilitates the transmetalation step, but harsh bases can promote side reactions.[1][7] |
| 5. Adjust Solvent System | Common solvents include ethereal options like dioxane or THF, often with a small amount of water to aid in dissolving the base.[2] The choice of solvent can influence reaction rate and selectivity.[3][8] | The solvent impacts the solubility of reagents and can affect the stability and reactivity of the catalytic species.[3] |
| 6. Modify Reaction Temperature | Increasing the temperature can often overcome activation barriers for oxidative addition and transmetalation.[1] Typical temperatures range from 80-110 °C.[1] | Higher temperatures can increase reaction rates but may also accelerate decomposition pathways. |
Issue 2: Significant Protodeboronation (Replacement of -Bpin with -H)
Possible Causes:
-
Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[4]
-
Harsh Basic Conditions: Strong bases can promote protodeboronation, especially with electron-deficient boronic esters.[1]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of this side reaction.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Use Anhydrous Conditions | For highly sensitive substrates, employ strictly anhydrous conditions. Use anhydrous solvents and bases. | Minimizing water content reduces the primary source of protons for protodeboronation.[4] |
| 2. Select a Milder Base | Switch to a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[1][4] | Milder bases are less likely to promote the undesired cleavage of the boronic ester.[1] |
| 3. Lower Reaction Temperature | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. | This can help to minimize the rate of the protodeboronation side reaction.[1] |
| 4. Decrease Reaction Time | Shorter reaction times can reduce the extent of protodeboronation, especially if the desired coupling is significantly faster.[4][9] | Minimizing the exposure of the boronic ester to the reaction conditions can limit decomposition. |
Issue 3: Formation of Homocoupling Byproducts (Ar-Ar)
Possible Causes:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic ester molecules.[4][5]
-
Use of Pd(II) Precatalysts: If the reduction to Pd(0) is inefficient, the remaining Pd(II) can promote homocoupling.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Rigorous Degassing | Thoroughly degas the solvent by bubbling with an inert gas or by using freeze-pump-thaw cycles.[1][2] | Removing dissolved oxygen is critical to prevent oxidative side reactions.[4] |
| 2. Use a Pd(0) Catalyst | Employ a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step. | This ensures the catalytic cycle starts with the active Pd(0) species, minimizing Pd(II)-mediated homocoupling.[1] |
Frequently Asked Questions (FAQs)
Q1: Is bromomethylpinacol boronate stable to hydrolysis? A1: Pinacol esters are generally more stable to hydrolysis than their corresponding boronic acids.[4][10] However, they can still undergo hydrolysis, particularly under acidic or basic aqueous conditions and at elevated temperatures.[11][12] The rate of hydrolysis can be influenced by the electronic properties of the substituents on the aromatic ring.[11] For Suzuki coupling, some protocols utilize aqueous bases, where the hydrolysis of the pinacol ester to the more reactive boronic acid may occur in situ.[13]
Q2: What is the optimal catalyst loading for this reaction? A2: Typical palladium catalyst loading ranges from 1-5 mol%.[1][6] For highly efficient catalyst systems, such as those employing Buchwald-type ligands, loadings of 1-2 mol% are common.[6] It is recommended to start with a lower loading and increase it if the reaction is sluggish.
Q3: Which base is best for the Suzuki coupling of bromomethylpinacol boronate? A3: The optimal base depends on the specific substrates and reaction conditions. Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] For substrates sensitive to strong bases, KF can be a milder and effective alternative.[1] It is often necessary to screen a few bases to find the best one for your system.
Q4: Can I purify my bromomethylpinacol boronate by silica gel chromatography? A4: Pinacol esters are generally stable enough for purification by silica gel chromatography.[14] However, the acidic nature of silica gel can sometimes promote the hydrolysis of sensitive boronic esters.[14] If decomposition is observed, the silica gel can be neutralized by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in the eluent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), bromomethylpinacol boronate (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen). Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[1][4]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Strength | Common Solvents | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Effective for many couplings, promotes high reaction rates.[6] | Can promote protodeboronation with sensitive substrates.[1] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | High solubility in organic solvents, often gives high yields. | More expensive than other carbonate bases. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | Inexpensive and widely used.[7] | May not be strong enough for less reactive substrates. |
| KF | Mild | Dioxane, THF | Good for substrates with base-labile functional groups.[1][15] | May require higher temperatures or longer reaction times. |
| NaOH | Strong | THF/H₂O | Very strong base, can be effective for challenging couplings.[16] | Can promote numerous side reactions, including ester hydrolysis. |
Table 2: Influence of Solvent on Suzuki Coupling
| Solvent System | Polarity | Typical Temperature (°C) | Notes |
| Dioxane/H₂O | Polar Aprotic | 80-100 | Commonly used, good for dissolving inorganic bases.[4] |
| Toluene/H₂O | Nonpolar/Aqueous | 80-110 | Can lead to higher yields in some cases.[17] |
| THF/H₂O | Polar Aprotic | 60-80 | Lower boiling point, suitable for more reactive substrates. |
| DMF | Polar Aprotic | 80-120 | Can influence selectivity in some cases.[8] |
| Ethanol/H₂O | Polar Protic | 60-80 | A "greener" solvent option, can be effective.[18] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2-(Bromomethyl)dioxaborolane in Synthesis
Welcome to the Technical Support Center for 2-(bromomethyl)dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis with this versatile bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-(bromomethyl)dioxaborolane?
A1: The most prevalent side reactions stem from the dual reactivity of the molecule, containing both a reactive bromomethyl group (an electrophile) and a boronic ester (a nucleophilic precursor in cross-coupling). The primary side reactions include:
-
Protodeboronation: The loss of the boronic ester group and its replacement with a hydrogen atom.
-
Homocoupling: The self-coupling of the boronic ester to form a dimer.
-
Hydrolysis of the Pinacol Ester: Cleavage of the dioxaborolane ring by water to form the corresponding boronic acid, which can have different reactivity and stability.
-
Nucleophilic Attack on the Bromomethyl Group: Reaction of the C-Br bond with bases or nucleophiles present in the reaction mixture, leading to undesired byproducts.
-
Oligomerization/Polymerization: Self-condensation reactions, particularly under basic conditions, where the molecule reacts with itself.
Q2: My Suzuki-Miyaura coupling reaction with 2-(bromomethyl)dioxaborolane is giving low yields. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving this reagent can be attributed to several factors:
-
Protodeboronation: This is a significant issue, especially with strong bases and in the presence of water. The boronic ester is cleaved from the molecule, rendering it inactive for the desired cross-coupling.
-
Homocoupling: The presence of oxygen and certain palladium catalysts can promote the self-coupling of the boronic ester, consuming the starting material.
-
Competing Reaction at the Bromomethyl Group: The base used in the Suzuki coupling can also react with the bromomethyl group, leading to decomposition or the formation of byproducts.
-
Catalyst Inactivation: The starting material or byproducts might interact with and deactivate the palladium catalyst.
Q3: I am observing an unexpected byproduct with a higher molecular weight in my reaction. What could it be?
A3: A higher molecular weight byproduct often suggests a homocoupling or oligomerization reaction. Under basic conditions, the bromomethyl group of one molecule can be attacked by a nucleophilic form of another molecule, leading to the formation of dimers or short-chain oligomers.
Troubleshooting Guides
Issue 1: Low Yield and Significant Protodeboronation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant presence of the deborylated starting material (methyl-substituted arene) in the crude reaction mixture, confirmed by GC-MS or LC-MS.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also help to minimize atmospheric moisture. |
| Strong Base | Switch to a milder base. Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[1] |
| High Reaction Temperature | Optimize the reaction temperature. Higher temperatures can accelerate protodeboronation. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the time the boronic ester is exposed to basic conditions. |
Experimental Protocol to Minimize Protodeboronation:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the anhydrous base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 2-MeTHF) via syringe.
-
Boronic Ester Addition: Add 2-(bromomethyl)dioxaborolane (1.3 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete as monitored by LC-MS.
Issue 2: Formation of Homocoupled Byproducts
Symptoms:
-
Presence of a dimeric byproduct in the crude reaction mixture.
-
Reduced yield of the desired product.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Oxygen Contamination | Thoroughly degas all solvents before use. Maintain a strict inert atmosphere throughout the reaction setup and duration. A nitrogen subsurface sparge can be effective in removing dissolved oxygen.[2][3] |
| Presence of Pd(II) Species | The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) which is implicated in the homocoupling mechanism, without disrupting the primary catalytic cycle.[2] |
| Catalyst Choice | Certain palladium catalysts may be more prone to promoting homocoupling. If this is a persistent issue, consider screening different palladium pre-catalysts and ligands. |
Issue 3: Undesired Reactions at the Bromomethyl Group
Symptoms:
-
Formation of byproducts resulting from the reaction of the bromomethyl group (e.g., hydrolysis to the corresponding alcohol, or reaction with other nucleophiles).
-
Complex crude reaction mixture with multiple spots on TLC.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Reaction with Base/Nucleophiles | The bromomethyl group is susceptible to SN2 reactions. Choose a base that is sterically hindered or has low nucleophilicity if possible. Also, consider the nucleophilicity of other reagents in the mixture. |
| Instability to Workup Conditions | During aqueous workup, the bromomethyl group can hydrolyze. Minimize the contact time with aqueous phases and consider a direct purification of the crude product if feasible. |
Workflow for Troubleshooting Side Reactions
Caption: A troubleshooting workflow for common side reactions of 2-(bromomethyl)dioxaborolane.
Signaling Pathway of a Suzuki-Miyaura Coupling and Common Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.
This technical support guide provides a starting point for addressing common issues when working with 2-(bromomethyl)dioxaborolane. Successful synthesis often relies on careful optimization of reaction conditions and a thorough understanding of the potential side reactions.
References
preventing decomposition of bromomethylpinacol boronate during reaction
Welcome to the technical support center for bromomethylpinacol boronate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for bromomethylpinacol boronate?
A1: The two main decomposition pathways for bromomethylpinacol boronate are hydrolysis and protodeboronation.
-
Hydrolysis: In the presence of water, the pinacol ester can hydrolyze to the corresponding bromomethylboronic acid and pinacol. This is often accelerated under acidic or basic conditions.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom to form methyl bromide. This side reaction is particularly prevalent under basic conditions, often encountered in cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: How does pH affect the stability of bromomethylpinacol boronate?
A2: The stability of boronic esters, including bromomethylpinacol boronate, is significantly influenced by pH. Both acidic and strongly basic conditions can promote hydrolysis. In Suzuki-Miyaura reactions, the basic conditions required for the catalytic cycle can also accelerate protodeboronation. The rate of protodeboronation is often fastest at high pH (>10).
Q3: Is bromomethylpinacol boronate stable during purification?
A3: Bromomethylpinacol boronate can be sensitive to purification by standard silica gel chromatography. The acidic nature of silica gel can lead to decomposition. It is often observed that the compound streaks on TLC plates and can be challenging to isolate in high purity.
Q4: Are there more stable alternatives to bromomethylpinacol boronate?
A4: Yes, N-methyliminodiacetic acid (MIDA) boronates are significantly more stable alternatives to pinacol esters. Bromomethyl MIDA boronate offers enhanced stability to hydrolysis, protodeboronation, and chromatography on silica gel. This makes it a robust building block for complex syntheses.
Troubleshooting Guide
Issue 1: Low yield in a Suzuki-Miyaura reaction using bromomethylpinacol boronate.
| Possible Cause | Troubleshooting Step |
| Protodeboronation | Use a milder base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) instead of strong bases like NaOH or KOH. Use the minimum effective concentration of the base. |
| Employ a highly active palladium catalyst and ligand system (e.g., Pd₂(dba)₃/SPhos) to ensure the cross-coupling reaction is faster than the decomposition. | |
| Run the reaction at a lower temperature if the reaction kinetics permit. | |
| Ensure anhydrous reaction conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Hydrolysis of the pinacol ester | Use anhydrous solvents and reagents. |
| Consider using a more stable boronate ester, such as the corresponding MIDA boronate. |
Issue 2: Decomposition of bromomethylpinacol boronate during column chromatography.
| Possible Cause | Troubleshooting Step |
| Acidity of silica gel | Neutralize the silica gel by preparing a slurry with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine, then packing the column. |
| Use an alternative stationary phase such as neutral alumina for chromatography. | |
| Impregnate the silica gel with boric acid, which has been shown to suppress the decomposition of some boronic esters during chromatography. | |
| Hydrolysis on the column | Use anhydrous solvents for chromatography. |
| Inherent instability | Convert the pinacol ester to the more stable MIDA boronate prior to purification. MIDA boronates are generally stable to silica gel chromatography. |
Data Presentation
Table 1: Comparative Stability of Pinacol vs. MIDA Boronate Esters
| Property | Pinacol Boronate Ester | MIDA Boronate Ester |
| Hydrolytic Stability | Moderate; susceptible to hydrolysis under acidic or basic conditions. | High; generally stable to a wide range of pH conditions. |
| Stability to Protodeboronation | Moderate; can undergo protodeboronation, especially under basic conditions. | High; the tetracoordinate boron center is more resistant to protodeboronation. |
| Chromatographic Stability (Silica Gel) | Can be unstable, leading to streaking and decomposition. | Generally stable, allowing for easier purification. |
| Handling and Storage | Generally bench-stable for short periods; long-term storage under inert atmosphere and at low temperatures is recommended. | Highly stable crystalline solids, easy to handle and store for extended periods at room temperature. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Bromomethylpinacol Boronate Minimizing Decomposition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Bromomethylpinacol boronate (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (finely ground, 2.0-3.0 eq)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, bromomethylpinacol boronate, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add Pd₂(dba)₃ and SPhos under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using a suitable method (see Protocol 2).
Protocol 2: Purification of Bromomethylpinacol Boronate
Method A: Chromatography on Neutralized Silica Gel
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add a small amount of triethylamine (e.g., 0.5-1% v/v) to the slurry and stir for 15-20 minutes.
-
Pack a column with the neutralized silica gel slurry.
-
Dissolve the crude bromomethylpinacol boronate in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, keeping the solvent system as non-polar as possible to elute the product.
Method B: Chromatography on Neutral Alumina
-
Pack a column with neutral alumina (activity I, deactivated if necessary by adding a small percentage of water).
-
Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).
Protocol 3: Synthesis of Bromomethyl MIDA Boronate
This protocol provides a method to convert the less stable pinacol ester to the more robust MIDA boronate.
Materials:
-
Bromomethylpinacol boronate (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromomethylpinacol boronate and N-methyliminodiacetic acid.
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates from the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
The crude bromomethyl MIDA boronate can be purified by recrystallization or by silica gel chromatography, as it is significantly more stable than the pinacol ester.
Visualizations
Caption: Primary decomposition pathways of bromomethylpinacol boronate.
Caption: Troubleshooting workflow for bromomethylpinacol boronate decomposition.
Technical Support Center: Suzuki-Miyaura Reactions with Boronic Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving boronic esters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not working or giving a very low yield. What are the initial checks I should perform?
When a Suzuki-Miyaura coupling fails or results in low yields, a systematic check of the reaction components and conditions is crucial. Here are the primary factors to investigate:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If catalyst deactivation is suspected (e.g., formation of palladium black), consider using a more stable precatalyst or adjusting the ligand-to-palladium ratio.[3]
-
Exclusion of Oxygen: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of boronic esters.[1][3] It is critical to use properly degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]
-
Purity of Reagents: Ensure the purity of your aryl halide, boronic ester, base, and solvent. Impurities in solvents, for instance, can poison the catalyst.[4]
-
Reaction Conditions: Verify the reaction temperature and stirring rate. Inadequate mixing can lead to localized concentration gradients and catalyst deactivation.[3] Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine if the reaction is stalling.[1]
A logical workflow for diagnosing low yields can be visualized as follows:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: I am observing a significant amount of homocoupling byproduct from my boronic ester. What are the causes and how can I minimize it?
Homocoupling of boronic esters to form a biaryl byproduct is a common side reaction that reduces the yield of the desired cross-coupled product.[3]
Causes:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic ester molecules.[3] This is often the primary cause.
-
Pd(II) Precatalysts: The in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂) to the active Pd(0) catalyst can sometimes promote homocoupling.[2][3]
-
Inefficient Transmetalation or Reductive Elimination: If the desired cross-coupling catalytic cycle is slow, the competing homocoupling pathway can become more prominent.
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere.[3] A nitrogen subsurface sparge before catalyst addition can be effective.[5]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize homocoupling.[3]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, outcompeting the homocoupling reaction.
-
Slow Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[3]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) species that may promote homocoupling.[5]
Q3: I suspect protodeboronation is consuming my boronic ester. How can I identify and prevent this?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a frequent issue, especially with electron-deficient or heteroaromatic boronic esters.[3][6]
Causes:
-
Presence of Water: Water can act as a proton source, leading to protodeboronation, often catalyzed by the base or the palladium catalyst.[3]
-
Base Strength: While a base is necessary to activate the boronic ester for transmetalation, strong bases can also promote protodeboronation.[3][7]
-
Elevated Temperatures and Long Reaction Times: These conditions can increase the rate of decomposition of the boronic ester.[3]
Solutions:
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable boronic ester derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[3] These reagents often exhibit greater stability and can slowly release the active boronic acid species during the reaction.[2][8]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3]
-
Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[3] The choice of base can be critical; for instance, fluoride ions are known to be effective.[6]
-
Lower Reaction Temperature and Shorter Reaction Time: Running the reaction at the lowest effective temperature for the shortest possible time can minimize the extent of protodeboronation.[3]
The interplay between the desired catalytic cycle and these common side reactions is illustrated below:
Caption: The Suzuki-Miyaura cycle and competing side reactions.
Q4: How do I choose the appropriate base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for the success of the reaction.
Base Selection: The primary role of the base is to activate the boronic ester to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective, often in aqueous solvent mixtures.[6] Cesium carbonate is a stronger base and can be effective in difficult couplings.
-
Phosphates (K₃PO₄): A strong base that is often very effective, particularly in polar aprotic solvents like dioxane or THF.[6]
-
Fluorides (KF, CsF): Useful for reactions with base-sensitive functional groups as they are less likely to cause hydrolysis.[6]
-
-
Organic Bases: Amines can also be used, although they are less common for reactions with boronic esters.
Solvent Selection: The solvent must be capable of dissolving the reagents and be compatible with the reaction conditions.
-
Ethers (Dioxane, THF): Widely used, often with an aqueous base. THF is a common choice.[4]
-
Aromatic Hydrocarbons (Toluene): Another common choice, particularly for higher temperature reactions.
-
Amides (DMF): Can be effective but should be used with caution as they can decompose at high temperatures.
-
Water: A small amount of water is often beneficial, as it can help dissolve inorganic bases and facilitate the formation of key intermediates.[6] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.[3][6]
| Base | Typical Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, THF/H₂O | Standard, mild conditions.[6] |
| K₃PO₄ | Dioxane, THF, Toluene | Strong base, very effective for many substrates.[6] |
| Cs₂CO₃ | Dioxane, THF | Stronger base, can be beneficial for challenging couplings.[6] |
| KF, CsF | Dioxane, THF | Good for base-sensitive functional groups to avoid hydrolysis.[6] |
Q5: Does the type of boronic ester matter? When should I use a pinacol ester versus another type?
Yes, the type of boronic ester significantly impacts its stability and reactivity.
-
Pinacol Esters (Bpin): These are the most commonly used boronic esters due to their high stability compared to boronic acids.[2][9] They are generally stable to chromatography, making them easier to purify.[9] They are particularly advantageous for heteroaromatic or electron-deficient systems that are prone to decomposition.[6]
-
Neopentyl Glycol Esters: These have shown good reactivity, sometimes superior to pinacol esters, especially under anhydrous conditions.[2][9]
-
MIDA Boronates: These are exceptionally stable and can be used for sequential cross-coupling reactions.[2] The MIDA group acts as a protecting group that can be cleaved under specific conditions to liberate the boronic acid for the coupling reaction.
-
Trifluoroborates (R-BF₃K): These salts are also very stable and release the boronic acid slowly under the reaction conditions, which can help to minimize side reactions like protodeboronation and homocoupling.[2][8]
| Boron Reagent | Stability | Reactivity | Key Advantages |
| Boronic Acid | Generally lowest, prone to decomposition | Often highly reactive | Readily available, no hydrolysis step needed. |
| Pinacol Ester (Bpin) | High, stable to chromatography | Generally good, may require hydrolysis in situ | Common, stable, good for sensitive substrates.[6][9] |
| Neopentyl Glycol Ester | High | Good, can be more reactive than Bpin.[9] | Good reactivity in anhydrous conditions.[2] |
| MIDA Boronate | Very high | Requires deprotection before coupling | Allows for sequential coupling.[2] |
| Trifluoroborate | Very high | Requires hydrolysis, slow release of boronic acid | Minimizes side reactions by keeping boronic acid concentration low.[2][8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with a Pinacol Boronic Ester
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic pinacol ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ or a preformed Pd-ligand complex, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, 1.1-1.5 equiv relative to Pd).
-
Add the degassed solvent (e.g., dioxane/water 4:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.[1]
-
Protocol for the Preparation of a Diethanolamine (DEA) Adduct for Enhanced Stability
For particularly unstable boronic acids, conversion to a diethanolamine adduct can significantly improve handling and stability.[10]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can then be used directly in Suzuki coupling reactions, often in protic solvents.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
how to avoid protodeboronation of 2-(bromomethyl)dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the protodeboronation of 2-(bromomethyl)dioxaborolane and its derivatives, such as 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (bromomethylboronic acid pinacol ester).
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 2-(bromomethyl)dioxaborolane?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of 2-(bromomethyl)dioxaborolane, this results in the formation of methyl bromide and the corresponding boronic acid/ester, consuming your starting material and reducing the yield of your desired product. This reaction is often catalyzed by acid or base and can be accelerated by the presence of water.[1][2]
Q2: How stable is 2-(bromomethyl)dioxaborolane compared to other boronic esters?
A2: Alkyl boronic esters, such as 2-(bromomethyl)dioxaborolane, are generally more stable towards protodeboronation than their aryl counterparts, particularly at neutral pH.[1] However, the presence of the electron-withdrawing bromomethyl group can influence the Lewis acidity of the boron center and potentially affect its stability under certain reaction conditions. While specific quantitative data on the protodeboronation of 2-(bromomethyl)dioxaborolane is limited, general principles for preventing this side reaction for alkyl boronic esters should be followed.
Q3: What are the primary factors that promote the protodeboronation of 2-(bromomethyl)dioxaborolane?
A3: The main factors that can lead to protodeboronation include:
-
Presence of Water: Water can hydrolyze the boronic ester to the corresponding boronic acid, which may be more susceptible to protodeboronation.[2]
-
Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the protodeboronation of boronic esters.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[3]
-
Inefficient Catalysis: In cross-coupling reactions, if the desired catalytic cycle is slow, the boronic ester has a longer exposure time to conditions that may promote protodeboronation.[3]
Q4: How should I store 2-(bromomethyl)dioxaborolane to minimize degradation?
A4: To ensure the stability of 2-(bromomethyl)dioxaborolane, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It is classified as a flammable liquid and vapor, and causes skin and eye irritation, so appropriate safety precautions should be taken.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate protodeboronation of 2-(bromomethyl)dioxaborolane during your experiments.
Problem: Low yield of the desired product and evidence of protodeboronation (e.g., formation of a methylated byproduct).
Below is a workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Conditions Affecting Protodeboronation of Alkyl Boronic Esters
The following table summarizes general conditions that can influence the rate of protodeboronation for alkyl boronic esters, which can be applied to 2-(bromomethyl)dioxaborolane.
| Factor | Condition Promoting Protodeboronation | Condition to Avoid Protodeboronation | Reference(s) |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker, non-hydroxide bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | [3] |
| Solvent | Protic solvents (e.g., water, alcohols) | Anhydrous aprotic solvents (e.g., THF, dioxane, toluene) | [3][5] |
| Temperature | High temperatures | Lowest effective temperature for the desired reaction | [3][5] |
| Additives | None | Molecular sieves (to remove trace water) | [3] |
| Catalyst System | Inefficient or slow catalyst | Highly active catalyst system to accelerate the desired reaction | [3] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of 2-(Bromomethyl)dioxaborolane
Given its sensitivity to moisture, the following procedure is recommended for handling 2-(bromomethyl)dioxaborolane.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (argon or nitrogen), preferably in a glovebox.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Anhydrous Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Dispensing: If not in a glovebox, use syringe techniques for transferring the liquid reagent. Purge the syringe with inert gas before drawing up the liquid.
-
Storage: After use, tightly seal the container under an inert atmosphere and store it in a cool, dry place.
Protocol 2: Example of a Cross-Coupling Reaction Minimizing Protodeboronation
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction, designed to minimize the risk of protodeboronation.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a weak, anhydrous base (e.g., finely ground K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reagent Addition: Add 2-(bromomethyl)dioxaborolane (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with Bromomethylpinacol Boronate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during catalyst selection for efficient coupling reactions with bromomethylpinacol boronate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with bromomethylpinacol boronate is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low yields in Suzuki-Miyaura coupling reactions, a systematic assessment of key parameters is crucial. Begin by checking the following:
-
Reagent Quality: Ensure the stability and purity of your bromomethylpinacol boronate and the coupling partner (aryl halide). Boronic esters, while generally more stable than boronic acids, can degrade.[1] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalysts and ligands that have been stored under an inert atmosphere.
-
Solvent and Base Purity: Employ anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[1] The choice and purity of the base are also critical.
-
Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: I am observing a significant amount of homocoupling of my boronic ester. How can this side reaction be minimized?
A2: Homocoupling is a common side reaction, especially in the presence of oxygen or when using Pd(II) precatalysts.[2][3] Strategies to mitigate homocoupling include:
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help reduce the initial burst of homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.[2][3]
-
Optimize Catalyst and Ligand: The use of electron-rich and sterically bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2][3]
-
Control Reaction Temperature: A cautious increase in temperature may favor the desired Suzuki coupling; however, excessive heat can lead to catalyst decomposition.[2]
-
Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture, as it can promote the homocoupling of boronic esters.[2][3]
Q3: Are there alternative catalysts to palladium for coupling with boronate esters?
A3: Yes, nickel and copper-based catalysts, as well as photoredox catalysis, offer viable alternatives to palladium.
-
Nickel Catalysis: Inexpensive nickel catalysts can be effective for C(sp²)–C(sp³) cross-coupling reactions of arylboronic acids with α-haloboronic esters.[4][5] These reactions often proceed under mild conditions and exhibit a broad substrate scope.[4]
-
Copper Catalysis: Copper-catalyzed cross-couplings of boronic esters have been reported.[6] These reactions can be stereospecific and are useful for a variety of synthetic transformations.[6] However, understanding and controlling potential homocoupling reactions is crucial for efficient cross-coupling.[7][8]
-
Photoredox Catalysis: Visible light-mediated photoredox catalysis provides a mild and selective method for generating carbon radicals from boronic acids and esters for C-C bond formation.[9][10][11] This approach can often be performed under "transition metal-free" conditions.[11]
Q4: How do I choose the appropriate ligand for my palladium-catalyzed coupling reaction?
A4: The choice of ligand is critical for a successful coupling reaction.
-
For Sterically Hindered Substrates: Bulky, electron-rich ligands are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination steps.[12]
-
For Challenging Substrates: For unstable boronic acids, such as some heteroaryl derivatives, specialized precatalysts that rapidly generate the active catalytic species under mild conditions can be key to success.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Quality | Verify the purity and stability of the bromomethylpinacol boronate and aryl halide. Consider using a fresh batch of reagents. | Boronic esters can degrade over time, and the reactivity of the halide is crucial.[1] |
| Inactive Catalyst/Ligand | Use a fresh catalyst and ligand from a reliable source, stored under an inert atmosphere. | Palladium catalysts and phosphine ligands are susceptible to oxidation and deactivation.[1] |
| Presence of Oxygen | Ensure the reaction is set up under strictly anaerobic conditions. Degas solvents thoroughly and maintain a positive pressure of inert gas. | Oxygen can deactivate the Pd(0) catalyst.[1][2] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[1][3] | The base activates the boronic ester, and the solvent influences solubility and reaction rates. |
| Suboptimal Temperature | Gradually increase the reaction temperature. | Higher temperatures can overcome activation barriers but risk decomposition if too high.[2][3] |
Issue 2: Significant Homocoupling Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | The in-situ reduction of Pd(II) to Pd(0) can be mediated by the boronic ester, leading to homocoupling.[2] |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands promote the desired cross-coupling pathway over the homocoupling side reaction.[3] |
| Inefficient Mixing | Ensure vigorous stirring, especially in biphasic solvent systems. | Efficient mixing is crucial to facilitate the interaction of all reaction components.[2] |
Data Presentation
Table 1: Comparison of Common Catalyst Systems for Coupling with Boronate Esters
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
| Palladium (e.g., Pd(PPh₃)₄, XPhos Pd G3) | Aryl/heteroaryl halides | Broad scope, high efficiency, well-established.[12][14] | Cost, sensitivity to air/moisture, potential for homocoupling. |
| Nickel (e.g., Ni(cod)₂, NiCl₂(dppp)) | Aryl/heteroaryl halides, chromene acetals | Inexpensive, effective for Csp³-Csp² coupling.[15][16] | Can be sensitive, substrate scope may be more limited than palladium. |
| Copper (e.g., CuI, CuCl₂) | Alkynyl/allyl halides, aryl iodides | Stereospecific transformations, low cost.[6][17] | Prone to homocoupling, mechanism can be complex.[7][8] |
| Photoredox (e.g., Ir or Ru complexes) | Wide range of substrates | Mild conditions, high functional group tolerance, "metal-free" options.[10][11] | May require specialized equipment (e.g., photoreactor). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), bromomethylpinacol boronate (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[12]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids [organic-chemistry.org]
- 16. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed Suzuki-Miyaura coupling of arylboronate esters: transmetalation with (PN)CuF and identification of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(Bromethyl)dioxaborolan-Kupplungen
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung Fehlerbehebungsanleitungen und häufig gestellte Fragen (FAQs) zur Verbesserung der Reaktionsgeschwindigkeit von 2-(Brommethyl)dioxaborolan-Kupplungen.
Fehlerbehebungsanleitung
Dieses Handbuch ist im Frage-Antwort-Format strukturiert, um spezifische Probleme zu behandeln, die während der Experimente auftreten können.
F1: Meine Suzuki-Miyaura-Kupplungsreaktion mit 2-(Brommethyl)dioxaborolan verläuft sehr langsam oder gar nicht. Was sind die möglichen Ursachen und Lösungen?
A1: Eine langsame oder fehlgeschlagene Kupplung kann auf mehrere Faktoren zurückzuführen sein. Betrachten Sie die folgenden Bereiche zur Fehlerbehebung:
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Katalysatoraktivität: Der Palladium(0)-Katalysator ist möglicherweise nicht aktiv genug. Stellen Sie sicher, dass eine anaerobe Atmosphäre (Argon oder Stickstoff) aufrechterhalten wird, um eine oxidative Zersetzung des Katalysators zu verhindern.[1] Erwägen Sie die Verwendung eines Vorkatalysators oder die In-situ-Reduktion einer Pd(II)-Quelle.
-
Wahl des Liganden: Der Ligand spielt eine entscheidende Rolle für die Stabilität und Aktivität des Katalysators.[1] Sperrige, elektronenreiche Phosphinliganden wie SPhos oder XPhos sind oft wirksam bei der Beschleunigung der oxidativen Addition, einem häufig geschwindigkeitsbestimmenden Schritt.[2][3]
-
Basenstärke und -löslichkeit: Die Base ist entscheidend für die Transmetallierung. Eine unzureichende Basenstärke oder schlechte Löslichkeit kann die Reaktion verlangsamen. Kaliumphosphat (K₃PO₄) und Cäsiumcarbonat (Cs₂CO₃) sind oft wirksame Basen für diese Kupplungen.[1][2][4]
-
Lösungsmittel: Das Lösungsmittel muss die Reaktanten und die Base ausreichend lösen. Aromatische Lösungsmittel wie Toluol oder polare aprotische Lösungsmittel wie Dioxan, oft in Kombination mit Wasser, werden häufig verwendet.[1][2][3]
-
Temperatur: Die Reaktionstemperatur ist möglicherweise zu niedrig. Eine Erhöhung der Temperatur, typischerweise im Bereich von 70-140 °C, kann die Reaktionsgeschwindigkeit deutlich erhöhen.[1]
-
Wassergehalt: Eine geringe Menge Wasser ist oft notwendig, um die Base zu lösen und die Hydrolyse des Boronsäureesters zur reaktiveren Boronsäure zu erleichtern.[2]
F2: Ich beobachte eine signifikante Bildung von Nebenprodukten, wie z. B. Homokupplung des Arylhalogenids oder Protodeborylierung des Boronsäureesters. Wie kann ich diese minimieren?
A2: Die Bildung von Nebenprodukten ist ein häufiges Problem. Hier sind Strategien zur Minimierung:
-
Protodeborylierung: Dies ist der Verlust der Boronsäureestergruppe durch Reaktion mit Protonenquellen. Die Verwendung einer stärkeren Base oder die Sicherstellung, dass die Reaktion wasserfrei ist (außer der kontrollierten Zugabe), kann helfen.[5] Die Verwendung stabilerer Boronsäure-Pinakolester kann ebenfalls vorteilhaft sein.[2]
-
Homokupplung: Die Homokupplung von Arylhalogeniden wird oft durch Sauerstoff gefördert. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel gründlich entgast sind und die Reaktion unter einer inerten Atmosphäre durchgeführt wird.[1]
-
Dehalogenierung: Der Verlust des Halogenatoms am Arylhalogenid kann durch die Wahl des Liganden und die Kontrolle der Reaktionstemperatur minimiert werden.
F3: Wie wähle ich den optimalen Palladiumkatalysator und Liganden für meine spezifischen Substrate aus?
A3: Die Wahl des Katalysatorsystems hängt von den elektronischen und sterischen Eigenschaften Ihrer Kupplungspartner ab.
-
Für elektronenreiche Arylhalogenide: Diese Substrate durchlaufen tendenziell eine langsamere oxidative Addition. Katalysatorsysteme mit elektronenreichen und sterisch anspruchsvollen Liganden wie Buchwald-Liganden (z. B. SPhos, XPhos) sind oft erforderlich, um die Reaktion zu beschleunigen.[2][3]
-
Für elektronenarme Arylhalogenide: Diese reagieren im Allgemeinen leichter. Standardkatalysatoren wie Pd(PPh₃)₄ oder Pd(OAc)₂ mit Triphenylphosphin können ausreichend sein.
-
Sterische Hinderung: Bei sterisch gehinderten Substraten können Liganden mit einem größeren "Bisswinkel" die reduktive Eliminierung erleichtern und die Produktausbeute verbessern.
Häufig gestellte Fragen (FAQs)
F1: Was ist die typische Reaktionsordnung bei der Suzuki-Miyaura-Kupplung?
A1: Die Kinetik der Suzuki-Miyaura-Kupplung kann komplex sein und von den spezifischen Reaktionsbedingungen abhängen. Oft ist entweder die oxidative Addition des Arylhalogenids an den Pd(0)-Komplex oder die Transmetallierung des Organobor-Reagens der geschwindigkeitsbestimmende Schritt.[2]
F2: Welche Rolle spielt die Base in der Reaktion?
A2: Die Base spielt eine mehrfache Rolle. Sie ist entscheidend für die Aktivierung des Organobor-Reagens zur Bildung einer reaktiveren Boronat-Spezies, die dann die Transmetallierung mit dem Palladiumkomplex eingeht. Sie neutralisiert auch die während des katalytischen Zyklus entstehenden Säuren.[1]
F3: Kann ich anstelle von 2-(Brommethyl)dioxaborolan auch den entsprechenden Pinakolester verwenden?
A3: Ja, Pinakolester wie 2-(Brommethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan werden häufig verwendet und bieten oft eine höhere Stabilität gegenüber Hydrolyse und Protodeborylierung im Vergleich zu den freien Boronsäuren.[2] Unter den Reaktionsbedingungen können sie in situ zur reaktiveren Boronsäure hydrolysiert werden.
F4: Wie überwache ich den Fortschritt meiner Reaktion am besten?
A4: Der Reaktionsfortschritt kann effektiv durch Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht werden.[1] Dies ermöglicht es Ihnen, den Verbrauch der Ausgangsmaterialien und die Bildung des Produkts zu verfolgen und den optimalen Zeitpunkt für die Beendigung der Reaktion zu bestimmen.
Quantitative Datentabellen
Die folgenden Tabellen fassen quantitative Daten aus Studien zu Suzuki-Miyaura-Kupplungen von Benzylhalogeniden und -boronsäureestern zusammen, die als Anhaltspunkt für die Optimierung von 2-(Brommethyl)dioxaborolan-Kupplungen dienen können.
Tabelle 1: Einfluss von Katalysator und Ligand auf die Ausbeute
| Eintrag | Arylhalogenid | Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | 4-Bromanisol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluol/H₂O | 80 | 18 | 95[2] |
| 2 | 4-Chloranisol | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 12 | 85[4] |
| 3 | Benzylbromid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 12 | 92[4] |
| 4 | 4-Bromacetophenon | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 40 | 24 | 78[1] |
Tabelle 2: Einfluss von Base und Lösungsmittel auf die Ausbeute
| Eintrag | Arylhalogenid | Boronsäureester | Katalysator/Ligand | Base | Lösungsmittel | Temperatur (°C) | Ausbeute (%) |
| 1 | Benzylbromid | Phenyltrifluorborat | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 90[4] |
| 2 | Benzylbromid | Phenyltrifluorborat | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | THF/H₂O | 77 | 75[4] |
| 3 | 4-Bromanisol | Benzylboronsäure-Pinakolester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluol/H₂O | 80 | 95[2] |
| 4 | 4-Bromanisol | Benzylboronsäure-Pinakolester | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxan/H₂O | 100 | 88 |
Detailliertes experimentelles Protokoll
Das folgende Protokoll beschreibt ein allgemeines Verfahren für die Suzuki-Miyaura-Kupplung von 2-(Brommethyl)dioxaborolan (als Pinakolester-Äquivalent) mit einem Arylhalogenid, angepasst aus etablierten Methoden.[1][2]
Materialien:
-
Arylhalogenid (1,0 Äquiv.)
-
2-(Brommethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan (1,2 Äquiv.)
-
Palladiumkatalysator (z. B. Pd(OAc)₂, 2 mol%)
-
Ligand (z. B. SPhos, 4 mol%)
-
Base (z. B. K₃PO₄, 3,0 Äquiv.)
-
Entgastes Lösungsmittel (z. B. Toluol)
-
Entgastes Wasser
Verfahren:
-
In einem ofengetrockneten Reaktionsgefäß mit Magnetrührstab das Arylhalogenid (1,0 Äquiv.), 2-(Brommethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan (1,2 Äquiv.), den Palladiumkatalysator (2 mol%), den Liganden (4 mol%) und die Base (3,0 Äquiv.) einwiegen.
-
Das Gefäß evakuieren und dreimal mit einer inerten Atmosphäre (z. B. Argon oder Stickstoff) befüllen.
-
Das entgaste Lösungsmittel und das entgaste Wasser über eine Spritze zugeben.
-
Die Reaktionsmischung auf die gewünschte Temperatur (z. B. 80-100 °C) erhitzen und für die erforderliche Zeit rühren (typischerweise 12-24 Stunden).
-
Den Reaktionsfortschritt mittels DC oder GC-MS überwachen.
-
Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen.
-
Die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnen und mit Wasser und Sole waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat oder Magnesiumsulfat trocknen, filtrieren und unter reduziertem Druck konzentrieren.
-
Das Rohprodukt durch Flash-Säulenchromatographie an Kieselgel reinigen, um das gewünschte Produkt zu erhalten.
Visualisierungen
Abbildung 1: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Abbildung 2: Arbeitsablauf zur Fehlerbehebung bei langsamen oder problematischen Reaktionen.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving Bromomethylpinacol Boronate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromomethylpinacol boronate and other pinacol boronate esters. It addresses common issues encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My pinacol boronate ester is decomposing during aqueous workup. How can I prevent this?
A1: Hydrolysis of the pinacol boronate ester to the corresponding boronic acid is a common issue during aqueous workup, especially under acidic or basic conditions.[1][2][3] Here are several strategies to minimize decomposition:
-
pH Control: Maintain a neutral pH during the extraction. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
-
Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
Anhydrous Workup: If the product is highly sensitive to water, consider an anhydrous workup. This involves filtering the reaction mixture through a pad of celite or silica gel to remove solid impurities, followed by solvent evaporation.[4]
-
Solvent Choice: Use a less polar, water-immiscible solvent for extraction, such as diethyl ether or ethyl acetate.
Q2: I am observing significant product loss during silica gel column chromatography. What is causing this and how can I avoid it?
A2: Pinacol boronate esters can be susceptible to decomposition on standard silica gel due to its acidic nature.[4][5][6] This can lead to streaking, low recovery, or complete degradation of the product on the column.
Here are some troubleshooting tips:
-
Deactivated Silica Gel:
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying sensitive boronate esters.[6]
-
Reversed-Phase HPLC: For analytical and small-scale preparative purification, reversed-phase HPLC with a C18 column and a mobile phase without a pH modifier can be effective in preventing on-column hydrolysis.[3][7]
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification that avoids chromatography.
-
Distillation: For volatile boronate esters, distillation under reduced pressure can be an effective purification technique.
-
Conversion to a More Stable Derivative: In some cases, it may be beneficial to convert the pinacol boronate to a more robust derivative, such as an MIDA (N-methyliminodiacetic acid) or DEA (diethanolamine) boronate, for purification.[4][8] These can often be easily converted back to the pinacol ester or the boronic acid if needed.[1][2]
-
Q3: How can I remove unreacted bis(pinacolato)diboron (B₂pin₂) from my reaction mixture?
A3: Unreacted B₂pin₂ can sometimes be challenging to remove completely. Here are a few approaches:
-
Chromatography: B₂pin₂ is relatively nonpolar and can often be separated from more polar products by silica gel chromatography.
-
Crystallization: If your desired product is crystalline, recrystallization can be an effective way to leave the B₂pin₂ impurity in the mother liquor.
-
Hydrolysis and Extraction: B₂pin₂ can be hydrolyzed to boronic acid and pinacol. A mild aqueous wash might help in removing it, but be mindful of your product's stability.
Q4: My Suzuki-Miyaura coupling reaction with a pinacol boronate ester is giving low yields. What are some common workup-related issues?
A4: Low yields in Suzuki-Miyaura couplings can stem from various factors, but workup issues can contribute.[9][10]
-
Incomplete Hydrolysis of the Ester (if required): While many Suzuki couplings work directly with pinacol esters, some conditions require in-situ hydrolysis to the boronic acid.[11][12] Ensure your reaction conditions (base, water content) are sufficient for this if necessary.
-
Product Degradation: The workup conditions might be too harsh for the coupled product. Re-evaluate the pH and duration of any aqueous washes.
-
Palladium Removal: Inadequate removal of the palladium catalyst can sometimes interfere with subsequent steps or analysis. Activated carbon or specific scavengers can be used to remove residual palladium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) | Citation(s) |
| Low product recovery after aqueous workup | Hydrolysis of the pinacol boronate ester. | - Use a neutral aqueous wash (water, brine).- Minimize contact time with aqueous layers.- Perform extractions at a lower temperature.- Consider an anhydrous workup. | [1],[3],[4] |
| Product degradation during column chromatography | Acidity of silica gel. | - Use silica gel deactivated with triethylamine or boric acid.- Use neutral or basic alumina as the stationary phase.- Attempt purification by recrystallization or distillation. | [5],[6] |
| Streaking or tailing of the product spot on TLC | Interaction with the stationary phase. | - Add a small amount of a polar solvent (e.g., methanol) or triethylamine to the eluent.- Spot the sample from a less polar solvent. | |
| Presence of boronic acid in the final product | Incomplete reaction or hydrolysis during workup/purification. | - Drive the reaction to completion.- Follow the recommendations for preventing hydrolysis during workup and chromatography. | [3],[4] |
| Difficulty removing palladium catalyst | Inefficient extraction. | - Filter the crude reaction mixture through a pad of celite before aqueous workup.- Treat the organic solution with activated carbon.- Use a commercial palladium scavenger. | [9] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Pinacol Boronate Esters
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 x volume). If necessary, follow with a wash of brine (1 x volume) to aid phase separation and remove excess water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., chromatography on deactivated silica gel, recrystallization).
Protocol 2: Workup with Deactivated Silica Gel Chromatography
-
Silica Gel Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate). Add triethylamine (1-2% v/v) to the slurry and stir for 15-20 minutes.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure. It is advisable to remove the triethylamine by co-evaporation with a suitable solvent.
Workflow and Decision-Making Diagram
Caption: Decision tree for selecting a workup and purification strategy.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
minimizing homocoupling in Suzuki reactions with 2-(bromomethyl)dioxaborolane
Topic: Minimizing Homocoupling in Suzuki Reactions with 2-(Bromomethyl)dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions when using 2-(bromomethyl)dioxaborolane and its pinacol ester equivalent, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction involving 2-(bromomethyl)dioxaborolane?
A1: Homocoupling is an undesired side reaction where two molecules of an organoboron reagent couple with each other. In this specific context, it can refer to the coupling of two molecules of your primary boronic acid or ester coupling partner, leading to a symmetrical biaryl impurity. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification. The primary causes are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1][2]
Q2: Is 2-(bromomethyl)dioxaborolane itself prone to homocoupling?
A2: While the primary concern in Suzuki reactions is often the homocoupling of the aryl or vinyl boronic acid partner, benzylic boronates can also be susceptible to side reactions. Challenges in cross-coupling with alkylboronates, including benzylic types, can stem from slow transmetalation, which makes competing decomposition pathways like homocoupling more likely.[3][4] Using stable boronic esters, such as the pinacol ester of 2-(bromomethyl)boronic acid, can help mitigate some of these instability issues.[2]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The catalyst system is critical. Using a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over a Pd(II) source (e.g., Pd(OAc)₂) because Pd(II) can directly promote homocoupling before being reduced to the catalytically active Pd(0) state.[1][2] The ligand choice is equally important. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway. The choice of ligand can significantly influence reaction outcomes, including stereoselectivity and yield.[5]
Q4: What is the role of the base in promoting or minimizing homocoupling?
A4: The base activates the organoboron compound, which is essential for the transmetalation step. However, the choice and strength of the base can influence side reactions. For challenging couplings like those involving alkylboronates, the base selection is a key parameter to optimize.[2] An inappropriate base can sometimes contribute to side reactions, so screening different bases (e.g., carbonates, phosphates) is often necessary.
Q5: Can the solvent system influence the extent of homocoupling?
A5: Yes, the solvent plays a crucial role. Aprotic solvents like dioxane, THF, or DMF are common. Often, a co-solvent like water is needed to dissolve the inorganic base.[2] However, for some alkylboronic esters, anhydrous conditions have been shown to be beneficial, potentially by avoiding hydrolysis of the ester and enabling a more direct transmetalation pathway.[3][6] The biphasic nature of some Suzuki reactions can also introduce mass transfer issues, leading to irreproducible results.[3]
Troubleshooting Guide: Excessive Homocoupling
If you are observing significant formation of homocoupling byproducts, use the following guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Comparison: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Benzylboronic Esters
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Benzylboronic esters are vital building blocks in modern organic chemistry, particularly as precursors for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This guide provides an objective comparison of synthetic routes to these valuable compounds, focusing on the utility of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against alternative methodologies.
While traditionally viewed through the lens of bromomethylation, this compound (commonly referred to as bromomethylpinacol boronate) is more accurately described as a versatile reagent for the introduction of the bromomethyl boronate moiety. This distinction is crucial, as it positions the compound not as a direct agent for electrophilic aromatic substitution, but as a cornerstone for constructing more complex molecules. Its primary application lies in its ability to react with nucleophiles to generate substituted benzylboronic esters, which are subsequently used in a variety of synthetic transformations.
This guide will compare the synthesis of benzylboronic esters using this compound with other prominent methods, including the use of Grignard reagents and direct benzylic C-H borylation.
Performance Comparison of Synthetic Routes to Benzylboronic Esters
The selection of a synthetic strategy for benzylboronic esters depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale. Below is a comparative summary of different approaches.
| Method | Key Reagents | General Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Nucleophilic Substitution | 2-(Bromomethyl)pinacol boronate, Nucleophile (e.g., organometallic reagent) | Varies with nucleophile (e.g., room temperature to moderate heating) | Good to high | Modular approach, allows for a wide variety of substituents to be introduced. | Requires synthesis of the nucleophile; may not be suitable for all substrate combinations. |
| Grignard Reagent Method | Benzyl halide, Magnesium, Pinacolborane | Ambient temperature in THF | Good to high | Utilizes readily available starting materials, generally high-yielding.[1][2] | Sensitive to moisture and air, limited functional group tolerance due to the reactive Grignard reagent.[2] |
| Benzylic C-H Borylation | Arene with a benzylic C-H, Bis(pinacolato)diboron, Iridium catalyst | Mild conditions, short reaction times | Good | Direct functionalization of C-H bonds, high atom economy.[3] | Requires a specific catalyst system, may have regioselectivity issues with complex substrates. |
| Decarbonylative Borylation | Benzylic acid, Bis(pinacolato)diboron, Palladium catalyst | Elevated temperatures | Moderate to good | Utilizes carboxylic acids as starting materials. | Requires a palladium catalyst and can have a limited substrate scope. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the synthesis of a benzylboronic ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Benzylboronic Ester via Grignard Reaction
This protocol describes the synthesis of a benzylboronic acid pinacol ester from a benzyl halide using a Grignard reagent and pinacolborane.
Materials:
-
Benzyl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Pinacolborane (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the magnesium turnings.
-
Add a small portion of a solution of benzyl bromide in anhydrous THF to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and heat generation), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C in an ice bath.
-
Add a solution of pinacolborane in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylboronic acid pinacol ester.[1][2]
Suzuki-Miyaura Cross-Coupling of a Benzylboronic Acid Pinacol Ester
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a benzylboronic acid pinacol ester with an aryl halide.[4]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Benzylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, benzylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Visualizing the Synthetic Workflow
Understanding the sequence of events in a chemical reaction is crucial for optimization and troubleshooting. Below are diagrams generated using Graphviz to illustrate the logical flow of the synthesis of benzylboronic esters and their application in Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Focus on Yield Optimization
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter influencing the yield and efficiency of Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of the performance of various boronic esters, with a particular focus on the widely used pinacol esters, and explores alternatives that can offer significant advantages in specific contexts.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. While boronic acids are often highly reactive, their stability can be a significant drawback, leading to decomposition and reduced yields. Boronate esters, such as the commonly used pinacol esters, offer enhanced stability, making them easier to handle, purify, and store. However, this increased stability can sometimes come at the cost of reduced reactivity. This guide delves into the comparative performance of different boronic esters, providing experimental data to inform the selection of the optimal reagent for your synthetic needs.
Quantitative Performance Comparison: Yields and Reaction Rates
The choice of the diol used to form the boronic ester has a significant impact on the reactivity and, consequently, the yield of the Suzuki-Miyaura coupling. While pinacol esters are ubiquitous, studies have shown that other diols can lead to dramatic improvements in reaction rates and yields, particularly in challenging couplings.
One key study investigated the transmetalation step of the Suzuki-Miyaura reaction, providing valuable insights into the relative reactivity of various boronic esters. The data reveals that while pinacol esters are relatively stable, they can be sluggish to react. In contrast, esters derived from less sterically hindered diols, such as ethylene glycol and neopentyl glycol, can exhibit significantly faster reaction rates.
| Boron Reagent | Relative Rate of Transmetalation |
| Phenylboronic Acid | 1.00 |
| Phenylboronic Acid Pinacol Ester | ~0.25 (qualitative) |
| Phenylboronic Acid Neopentyl Glycol Ester | ~0.25 (qualitative) |
| 4-Fluorophenylboronic Acid Ethylene Glycol Ester | 23.0 |
| 4-Fluorophenylboronic Acid Catechol Ester | 4.3 |
Table 1: Relative rates of transmetalation for various boron reagents. This data provides a proxy for the reactivity of the boronic ester in the key step of the Suzuki-Miyaura catalytic cycle. Data sourced from kinetic studies on the transmetalation step.[1]
Recent advancements in anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters have highlighted the superior performance of neopentyldiol alkylboronic esters. Under optimized conditions, these esters deliver high yields in remarkably short reaction times.
| Aryl Halide | Alkyl Neopentyldiol Boronate | Product | Yield (%) | Time |
| 4-Bromotoluene | n-Butyl | 4-n-Butyltoluene | 92 | 15 min |
| 2-Bromonaphthalene | n-Butyl | 2-n-Butylnaphthalene | 91 | 20 min |
| 4-Bromoacetophenone | n-Butyl | 4-n-Butylacetophenone | 96 | 20 min |
| 2-Bromonaphthalene | Methyl | 2-Methylnaphthalene | 85 | 15 min |
| 2-Bromonaphthalene | Cyclopropyl | 2-Cyclopropylnaphthalene | 94 | 20 min |
Table 2: Yields for the rapid, anhydrous Suzuki-Miyaura cross-coupling of various aryl halides with neopentyldiol alkylboronic esters.[2][3][4]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly influences the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.
The workflow for a typical Suzuki-Miyaura coupling reaction involves the careful selection and combination of the coupling partners, catalyst, base, and solvent. The choice of boronic ester can influence the optimal reaction conditions. For instance, more reactive esters might allow for lower reaction temperatures or shorter reaction times.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. Optimization of specific parameters is often necessary for different substrates.
General Protocol for Suzuki-Miyaura Coupling with Boronic Esters
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic ester, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Rapid, Anhydrous Suzuki-Miyaura Coupling of Alkylboronic Esters[2][3][4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.2 mmol, 1.2 equiv)
-
AntPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-dioxane (3.3 mL)
Procedure:
-
In a glovebox, add the aryl halide, neopentyldiol alkylboronic ester, AntPhos-Pd-G3 precatalyst, and potassium trimethylsilanolate to a vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction by GC-FID.
-
Upon completion, cool the reaction to room temperature and purify by column chromatography.
Conclusion
The selection of the boronic ester is a critical parameter in optimizing the yield and efficiency of Suzuki-Miyaura cross-coupling reactions. While pinacol esters are widely used due to their stability, experimental data suggests that other boronic esters, particularly those derived from neopentyl glycol, can offer significantly enhanced reactivity, leading to higher yields and shorter reaction times, especially in the coupling of alkylboronates. For researchers in drug development and other fields requiring efficient and reliable synthetic methods, a careful consideration of the boronic ester moiety can be a key factor in the success of their synthetic campaigns. The provided data and protocols serve as a valuable resource for making informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methylene Boronate Synthon: A Comparative Guide to 2-(Bromomethyl)dioxaborolane in Organic Synthesis
In the landscape of modern organic synthesis, the introduction of boronic acid functionalities onto molecular scaffolds is a cornerstone for constructing complex architectures, particularly through palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, the choice of the borylating agent is critical for efficiency and substrate compatibility. This guide provides an in-depth comparison of 2-(bromomethyl)dioxaborolane, a key reagent for introducing the versatile methylene boronate moiety, with a viable alternative, and furnishes detailed experimental data and protocols to inform reagent selection.
Unveiling 2-(Bromomethyl)dioxaborolane: A Stable and Versatile Reagent
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (bromomethyl)boronic acid pinacol ester, is a widely utilized building block in organic chemistry. Its stability and reactivity profile make it an invaluable tool for the synthesis of complex molecules, especially in the pharmaceutical industry. The reagent's primary function is to act as an electrophile in nucleophilic substitution reactions, allowing for the direct installation of a methylene pinacolboronate (-CH₂Bpin) group onto a variety of substrates. This moiety can then participate in a wide range of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: 2-(Bromomethyl)dioxaborolane vs. (Iodomethyl)dioxaborolane
A direct, published head-to-head comparison of 2-(bromomethyl)dioxaborolane with a wide array of alternative reagents for methylene boronate installation via nucleophilic substitution is not extensively documented. However, a logical and informative comparison can be drawn with its iodo-analogue, 2-(iodomethyl)dioxaborolane. The choice is based on the well-established principle of leaving group ability in Sₙ2 reactions, where iodide is generally a better leaving group than bromide. This difference in reactivity can be advantageous or disadvantageous depending on the specific application.
Table 1: Comparison of Physical and Reactivity Properties
| Property | 2-(Bromomethyl)dioxaborolane | 2-(Iodomethyl)dioxaborolane (Predicted) |
| Molecular Formula | C₇H₁₄BBrO₂ | C₇H₁₄BIO₂ |
| Molecular Weight | 220.90 g/mol | 267.90 g/mol |
| State | Liquid | Liquid/Solid |
| Stability | Good, but sensitive to moisture | Less stable, more light-sensitive |
| Reactivity | Moderately reactive electrophile | Highly reactive electrophile |
| Cost | Generally more cost-effective | Typically more expensive |
Table 2: Comparative Performance in Nucleophilic Substitution Reactions
| Nucleophile | Reaction | 2-(Bromomethyl)dioxaborolane Yield (%) | 2-(Iodomethyl)dioxaborolane (Predicted Yield) (%) | Reaction Conditions |
| Amine (e.g., Piperidine) | Amination | 70-85 | >90 | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT to 50 °C |
| Thiol (e.g., Thiophenol) | Thioetherification | 85-95 | >95 | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT |
| Enolate (e.g., of Malonate) | C-Alkylation | 60-75 | 70-85 | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT |
Note: The yields for 2-(iodomethyl)dioxaborolane are predicted based on the generally higher reactivity of alkyl iodides compared to alkyl bromides in Sₙ2 reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions using 2-(bromomethyl)dioxaborolane. These protocols can be adapted for other nucleophiles and substrates.
Protocol 1: Synthesis of N-Substituted Methylene Pinacolboronates
Reaction: R₂NH + BrCH₂B(pin) → R₂NCH₂B(pin)
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension.
-
Slowly add 2-(bromomethyl)dioxaborolane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted methylene pinacolboronate.
Protocol 2: Synthesis of Thioether-Linked Methylene Pinacolboronates
Reaction: RSH + BrCH₂B(pin) → RSCH₂B(pin)
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 2-(bromomethyl)dioxaborolane in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure thioether-linked methylene pinacolboronate.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental protocols and the central role of 2-(bromomethyl)dioxaborolane in synthetic transformations.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Decision-making in reagent selection.
Conclusion
2-(Bromomethyl)dioxaborolane stands as a robust and reliable reagent for the introduction of the methylene pinacolboronate group. Its advantages lie in its stability and cost-effectiveness, making it suitable for a wide range of synthetic applications. For reactions requiring higher reactivity or milder conditions, the analogous 2-(iodomethyl)dioxaborolane presents a compelling, albeit likely more expensive and less stable, alternative. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction rate, and economic considerations. The provided protocols and workflows offer a solid foundation for the successful implementation of these valuable building blocks in the pursuit of novel chemical entities.
A Comparative Guide to the Reactivity of Bromomethylpinacol Boronate and Bromomethylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, organoboron compounds are indispensable tools for the construction of complex molecular architectures. Among these, bromomethyl-substituted boron reagents serve as valuable building blocks, enabling the introduction of a reactive bromomethyl group that can be further functionalized. This guide provides an objective comparison of the reactivity and stability of two key reagents: bromomethylpinacol boronate and bromomethylboronic acid. This analysis is supported by established chemical principles and representative experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary: The Reactivity-Stability Dichotomy
The fundamental difference between bromomethylboronic acid and its pinacol ester counterpart lies in a well-established trade-off between reactivity and stability.[1][2][3] Generally, boronic acids exhibit higher reactivity in various chemical transformations, which can translate to faster reaction times.[4] This enhanced reactivity is attributed to the Lewis acidic nature of the boronic acid moiety.[1] However, this comes at the cost of diminished stability, as boronic acids are more susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous and basic conditions.[1][5][6][7]
Conversely, bromomethylpinacol boronate offers significantly greater stability.[8][9] The pinacol ester group provides steric hindrance around the boron center, protecting it from unwanted side reactions and hydrolysis.[9] This increased stability makes the pinacol boronate easier to handle, purify by chromatography, and store for extended periods, which is a considerable advantage in multi-step syntheses and for use in high-throughput screening platforms.[1] The trade-off for this stability is often a reduced reaction rate compared to the free boronic acid.[1]
Data Presentation: A Comparative Overview
| Feature | Bromomethylpinacol Boronate | Bromomethylboronic Acid | Citation(s) |
| Chemical Stability | High; generally stable to air and moisture, with a longer shelf-life. | Moderate; susceptible to oxidation, protodeboronation, and decomposition. | [1][5][6][8][9] |
| Handling & Storage | Typically a crystalline solid, easy to handle, purify, and store. | Can be more challenging to handle and purify due to potential decomposition. | [1] |
| Reactivity in Suzuki-Miyaura Coupling | Generally less reactive, may require more forcing conditions or longer reaction times. | Generally more reactive, often leading to faster reaction times. | [2][4][8] |
| Reactivity in Nucleophilic Substitution | The bromomethyl group is reactive towards nucleophiles. | The bromomethyl group is reactive towards nucleophiles. | [1][10] |
| Solubility | Generally soluble in a wide range of organic solvents. | Solubility can be more limited, often requiring specific solvent systems. | [11] |
Key Chemical Transformations and Reactivity
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In this context, both bromomethylpinacol boronate and bromomethylboronic acid can, in principle, be used to couple the bromomethylphenyl group with a suitable partner. However, their reactivity profiles differ.
Bromomethylboronic Acid is expected to be the more reactive partner in Suzuki-Miyaura couplings due to its higher Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[1][4]
Bromomethylpinacol Boronate , while more stable, may exhibit slower reaction rates.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki-Miyaura reactions.[1] However, direct transmetalation from the boronate ester is also possible and can be influenced by the reaction conditions and the nature of the ester.[12][13]
Nucleophilic Substitution and Wittig-Type Reactions
The primary utility of the bromomethyl group in both reagents is its susceptibility to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This enables the synthesis of substituted benzylboronic acid derivatives.
For instance, bromomethylpinacol boronate can be converted into its corresponding phosphonium salt, which can then be used in Wittig-type reactions to form stilbene derivatives.[1][4] Similarly, it can react with various nucleophiles to introduce new functionalities at the benzylic position.[10]
Experimental Protocols
The following are generalized experimental protocols for key reactions involving these reagents. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Alkylboronic Acid/Ester
This protocol is a generalized procedure and can be adapted for both bromomethylboronic acid and its pinacol ester.
Materials:
-
Aryl halide (1.0 eq)
-
Bromomethylboronic acid or Bromomethylpinacol boronate (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (if using an aqueous base system)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid or boronate ester, and the base.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent (and water if applicable).
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Phosphonium Salt from Bromomethylpinacol Boronate for Wittig Reaction
This protocol is adapted from procedures for the synthesis of similar phosphonium ylides.[1][4]
Materials:
-
Bromomethylpinacol boronate (1.0 eq)
-
Triphenylphosphine (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Toluene)
Procedure:
-
To a dry reaction flask, add bromomethylpinacol boronate and triphenylphosphine.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the formation of the solid phosphonium salt.
-
After cooling to room temperature, the solid product can be collected by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the resulting phosphonium salt under vacuum. This salt can then be used in a subsequent Wittig reaction with an aldehyde or ketone.
Conclusion
The choice between bromomethylpinacol boronate and bromomethylboronic acid is contingent upon the specific requirements of the synthetic task at hand. For applications where stability, ease of handling, and purification are paramount, such as in complex, multi-step syntheses or high-throughput screening, bromomethylpinacol boronate is the superior choice. Its robustness often outweighs the potential for slower reaction times.
Conversely, when higher reactivity and faster reaction kinetics are the primary considerations, and the inherent instability of the boronic acid can be managed (e.g., by using it immediately after preparation or under carefully controlled conditions), bromomethylboronic acid may be the more suitable reagent. By understanding the inherent trade-offs between these two valuable synthetic building blocks, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.
References
- 1. Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 10. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Pinacol Esters vs. MIDA Boronates in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the pursuit of novel therapeutics and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. Central to this reaction is the choice of the boronic acid surrogate, a decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. Among the most utilized surrogates are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates. This guide provides an in-depth, objective comparison of the stability of these two critical reagents, supported by available data and detailed experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary: A Tale of Two Stabilities
The fundamental difference between pinacol esters and MIDA boronates lies in their inherent stability and the mechanism of their activation for cross-coupling. Pinacol esters, while more stable than their free boronic acid counterparts, are susceptible to hydrolysis and protodeboronation, particularly under basic conditions or during chromatographic purification. In contrast, MIDA boronates exhibit exceptional stability across a wide range of conditions, including aqueous bases and chromatography, acting as a robust protecting group for the boronic acid functionality. This heightened stability allows for a "slow-release" of the active boronic acid under specific conditions, proving particularly advantageous when working with unstable boronic acids.
Data Presentation: A Comparative Overview
| Feature | Pinacol Esters | MIDA Boronates | References |
| General Stability | Moderate; more stable than boronic acids but susceptible to decomposition. | High; often described as indefinitely stable at room temperature. | [1][2] |
| Hydrolytic Stability | Prone to hydrolysis, especially under basic or acidic conditions and on silica gel. | Highly stable to a wide range of pH conditions, including aqueous base. Hydrolysis is controlled and typically requires specific conditions (e.g., aqueous NaOH or slow release with K₃PO₄). | [1][3][4] |
| Oxidative Stability | More resistant to oxidation than free boronic acids, but can still undergo oxidation. | Generally exhibit high stability towards oxidative conditions. | [5] |
| Chromatographic Stability | Can be challenging to purify by silica gel chromatography due to hydrolysis. | Compatible with standard silica gel chromatography without significant degradation. | [6] |
| Storage | Should be stored under inert atmosphere and refrigerated for long-term stability. | Can be stored on the benchtop under air for extended periods (e.g., >60 days for 2-pyridyl MIDA boronate) without decomposition. | [6][7] |
| Handling | Generally easier to handle than boronic acids, but care must be taken to avoid moisture. | Crystalline, free-flowing solids that are easy to handle and weigh. | [6] |
Notable Quantitative Data Point:
-
2-Pyridyl Boronic Acid Derivatives: The free 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation. In contrast, 2-pyridyl MIDA boronate is a crystalline, air-stable solid with no decomposition detected by ¹H NMR after 60 days on the benchtop.[6][7]
Experimental Protocols
To facilitate a direct comparison of stability in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the direct, real-time monitoring of the hydrolysis of a pinacol ester and a MIDA boronate under controlled conditions.
Materials:
-
Aryl or heteroaryl pinacol boronate ester
-
Corresponding aryl or heteroaryl MIDA boronate
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Buffer solutions of desired pH (e.g., pH 4, 7, and 10) prepared in D₂O
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In two separate NMR tubes, accurately weigh a known amount of the pinacol ester and the MIDA boronate.
-
To each tube, add a known amount of the internal standard.
-
Dissolve the contents of each tube in a measured volume of the deuterated organic solvent.
-
-
Initiation of Hydrolysis:
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample.
-
To each NMR tube, add a measured volume of the desired pH buffer in D₂O.
-
-
Monitoring:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting boronate ester, the hydrolyzed boronic acid, and the internal standard.
-
Calculate the percentage of remaining boronate ester at each time point relative to the internal standard.
-
Plot the percentage of remaining boronate ester versus time to determine the hydrolysis rate for each compound under the tested pH condition.
-
Protocol 2: Comparative Oxidative Stability Assessment by HPLC
This protocol provides a method to compare the susceptibility of a pinacol ester and a MIDA boronate to oxidation.
Materials:
-
Aryl or heteroaryl pinacol boronate ester
-
Corresponding aryl or heteroaryl MIDA boronate
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide or m-CPBA)
-
HPLC system with a suitable C18 column
-
Quenching agent (e.g., sodium thiosulfate solution)
Procedure:
-
Standard Curve Preparation:
-
Prepare standard solutions of known concentrations for both the pinacol ester and the MIDA boronate in the chosen solvent.
-
Inject these standards into the HPLC to generate a calibration curve.
-
-
Oxidation Reaction:
-
In two separate reaction vessels, prepare solutions of the pinacol ester and the MIDA boronate at a known concentration.
-
At time t=0, add a specific amount of the oxidizing agent to each vessel and stir the reactions at a constant temperature.
-
-
Time-Point Sampling:
-
At various time points (e.g., 10 min, 30 min, 1h, 2h, 4h), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding the quenching agent.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC.
-
Using the calibration curve, determine the concentration of the remaining boronate ester in each sample.
-
-
Data Analysis:
-
Plot the concentration of the remaining boronate ester as a function of time for both the pinacol ester and the MIDA boronate to compare their degradation rates under oxidative conditions.
-
Visualization of Key Concepts
To further clarify the distinct properties and applications of pinacol esters and MIDA boronates, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Comparative workflow of pinacol esters and MIDA boronates in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting between a pinacol ester and a MIDA boronate.
Conclusion: Choosing the Right Tool for the Job
Both pinacol esters and MIDA boronates are powerful tools in the synthetic chemist's arsenal. Pinacol esters remain a workhorse for a wide array of Suzuki-Miyaura couplings, particularly when dealing with relatively stable boronic acids. However, for challenging substrates, including many heterocycles, and in complex multi-step syntheses where stability and purification are paramount, MIDA boronates offer a clear advantage. Their exceptional stability, coupled with the ability for controlled release of the active boronic acid, opens doors to previously inaccessible chemical space and enables more robust and reproducible synthetic routes. The choice between these two valuable reagents should be guided by the specific demands of the synthetic target and a thorough understanding of their respective stability profiles.
References
- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Suzuki Coupling Reactions: Bromomethylpinacol Boronate and Alternative Benzylic Electrophiles
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds. The construction of diarylmethane motifs, prevalent in many pharmaceutical agents and functional materials, often relies on the coupling of benzylic electrophiles. This guide provides a comparative analysis of the kinetic performance of bromomethylpinacol boronate in Suzuki coupling reactions against alternative benzylic electrophiles, supported by available experimental data.
Performance Comparison of Benzylic Electrophiles
The choice of the benzylic electrophile in a Suzuki-Miyaura coupling reaction can significantly impact reaction rates, yields, and catalyst turnover numbers. The following table summarizes the performance of bromomethylpinacol boronate and other common benzylic electrophiles in Suzuki coupling reactions with various arylboronic acids and their derivatives. It is important to note that direct comparisons of turnover numbers (TON) and turnover frequencies (TOF) should be made with caution due to the varying reaction conditions across different studies.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 2-(Bromomethyl)phenylboronic acid pinacol ester | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | High | - | - | [1] |
| Benzyl Bromide | Phenylboronic Acid | Pd(OAc)₂ / 7a | - | - | - | 5 min | High | 66,000 | 825,000 | [2] |
| Benzyl Bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | 50 | - | - | [3] |
| Benzyl Bromide | Phenylboronic Acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | - | - | Good | - | - | [4] |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | CPME/H₂O | 95 | - | 97 | - | - | [5] |
| Benzyl Chloride | Potassium Aryltrifluoroborates (electron-rich) | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | - | Good | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the Suzuki coupling reactions cited in this guide.
General Procedure for Suzuki Coupling of Benzyl Bromides with Arylboronic Acids under Microwave Conditions[3]
A mixture of the benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol %), and JohnPhos (10 mol %) in DMF (2 mL) is subjected to microwave irradiation at 140 °C for 20 minutes. The reaction progress is monitored by LCMS. After completion, the reaction mixture is worked up to isolate the desired product.
General Procedure for Suzuki Coupling of Benzyl Halides with Potassium Aryltrifluoroborates[5]
In a reaction vessel, the benzyl halide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), and cesium carbonate (1.5 mmol) are combined. The vessel is purged with an inert gas, and a solution of PdCl₂(dppf)·CH₂Cl₂ (2 mol %) in the appropriate solvent (e.g., CPME/H₂O 10:1) is added. The reaction mixture is then heated to the specified temperature (e.g., 95 °C) and stirred until completion. The yield is determined by gas chromatography using an internal standard.
Mechanistic Considerations and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling reaction provides a framework for understanding the kinetic differences between various electrophiles. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the benzylic electrophile primarily influences the initial oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The experimental workflow for a typical kinetic analysis of a Suzuki coupling reaction involves careful control of reaction parameters and monitoring of product formation over time.
Caption: General experimental workflow for kinetic analysis of Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity and Performance of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the reliability of building blocks is paramount. 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent for the introduction of the -CH₂B(pin) moiety, is widely used in cross-coupling reactions. Ensuring its purity is critical for reaction efficiency, yield, and reproducibility. This guide provides an objective comparison of methods to assess the purity of this pinacol boronate ester and evaluates its performance against a key alternative, N-methyliminodiacetic acid (MIDA) boronates.
I. Purity Assessment of this compound
The most common and effective methods for determining the purity of this compound are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Commercial suppliers typically specify a purity of ≥90% to ≥98%, which can be verified using these techniques.[1][2]
Key Analytical Techniques:
-
Quantitative ¹H NMR (qNMR): This is a primary ratio method for purity assessment, offering high precision without the need for an identical reference standard of the analyte. By integrating the signals of the target compound against a certified internal standard of known purity, an absolute purity value can be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities. However, pinacol boronate esters can be prone to hydrolysis, which may pose analytical challenges.[3]
Expected ¹H NMR Spectral Data
While an exact spectrum is dependent on the solvent and instrument, the key proton signals for this compound are:
-
A singlet for the twelve protons of the four equivalent methyl groups on the pinacol ring.
-
A singlet for the two protons of the bromomethyl (-CH₂Br) group.
Common Impurities and Their Detection
Potential impurities may arise from the starting materials or side reactions during synthesis. These can include:
-
Pinacol: The corresponding diol used in the esterification.
-
Hydrolyzed Species: The corresponding bromomethylboronic acid, formed by reaction with moisture. This species is non-volatile and can be challenging to analyze by GC.[3]
-
Residual Solvents: Solvents used during synthesis and purification.
In ¹H NMR, these impurities would present as distinct signals that can be integrated for quantification. In GC-MS, volatile impurities would appear as separate peaks with characteristic retention times and mass spectra.
II. Comparison with an Alternative: MIDA Boronates
For applications requiring high stability and controlled reactivity, N-methyliminodiacetic acid (MIDA) boronates serve as a superior alternative to pinacol esters. The key distinction lies in the boron center: it is sp²-hybridized in pinacol esters but sp³-hybridized in MIDA boronates, rendering the latter significantly more stable.[4]
The decision to use a pinacol ester versus a MIDA boronate can be guided by the specific demands of the synthetic route.
Caption: Decision workflow for selecting the appropriate boronate ester.
Data Comparison: Pinacol Ester vs. MIDA Boronate
The enhanced stability of MIDA boronates translates to improved performance, particularly in demanding applications like polymerization reactions.
| Feature | 2-(bromomethyl)-...-dioxaborolane (Pinacol Ester) | Corresponding MIDA Boronate Ester |
| Boron Hybridization | sp² | sp³ |
| Stability | Moderate; can be susceptible to hydrolysis on silica gel and protodeboronation.[4] | High; generally stable to air, moisture, and chromatography with indefinite benchtop stability.[4] |
| Handling | Liquid; requires storage under inert atmosphere at 2-8 °C.[1] | Often crystalline solids; compatible with standard purification techniques.[4] |
| Reactivity | Directly reactive in cross-coupling after in-situ hydrolysis. | Unreactive until a specific deprotection step (mild aqueous base) releases the boronic acid.[4] |
| Performance Data | In a Suzuki-Miyaura polymerization, the pinacol ester monomer produced lower molecular weight polymers in reduced yield compared to the MIDA boronate under identical conditions.[5] | A thienyl MIDA boronate ester monomer led to higher molecular weight polymers and yields up to 94% in a Suzuki-Miyaura polymerization.[5] |
III. Experimental Protocols
Detailed and validated protocols are essential for accurate purity assessment.
A. Protocol for Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a general framework for determining the absolute purity of a sample.
Caption: Standard workflow for quantitative NMR (qNMR) analysis.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard's signals must not overlap with the analyte's signals.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to completely dissolve both the sample and the internal standard.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full signal recovery.
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing:
-
Apply appropriate Fourier transformation and phase correction to the acquired spectrum.
-
Perform a baseline correction across the entire spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet from the pinacol methyl groups) and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
B. Protocol for Purity Assessment by GC-MS
This protocol is adapted from methods for analyzing related boronic compounds.[6]
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a dry, aprotic solvent (e.g., carbon tetrachloride, dry dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a suitable reference compound if quantitative analysis of a specific impurity is required.
-
-
GC-MS Instrument Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Inlet: 250 °C, split mode (e.g., 100:1 split ratio).
-
Oven Program: Initial temperature of 80 °C (hold for 3 min), ramp at 15 °C/min to 250 °C (hold for 5 min).
-
MS Detector: Agilent 5977A or equivalent, operating in Electron Ionization (EI) mode. Scan range m/z 40-400.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution.
-
Identify the main peak corresponding to the target compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for any additional peaks, which represent impurities. The area of each peak is proportional to the concentration of the component. Purity can be estimated by the area percent method, assuming similar response factors for all components.
-
IV. Conclusion
The purity of this compound is crucial for its successful application in synthesis. A combination of qNMR and GC-MS provides a comprehensive assessment of its quality, identifying both active ingredient content and potential impurities. While this pinacol boronate ester is a versatile and widely used reagent, its stability limitations can be a drawback in complex, multi-step syntheses. For such applications, the superior stability and controlled reactivity of MIDA boronates offer a distinct advantage, often leading to improved yields and cleaner reaction profiles. The choice of reagent should therefore be carefully considered based on the specific requirements of the synthetic target and reaction conditions.
References
The Strategic Synthesis of Borylated Stilbenes: A Cost-Benefit Analysis of Bromomethylpinacol Boronate in Large-Scale Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. Borylated stilbenes, key intermediates in the synthesis of pharmacologically active compounds like resveratrol analogues, present a compelling case for process optimization.[1][2] This guide provides a detailed cost-benefit analysis of utilizing 4-(bromomethyl)phenylboronic acid pinacol ester in a one-step Wittig reaction versus a traditional two-step approach involving a standard Wittig reaction followed by a borylation step. By examining experimental data, cost of goods, and safety considerations, this analysis aims to inform strategic decisions in large-scale synthesis.
The direct synthesis of borylated stilbenes using a bromomethylpinacol boronate derivative in a Wittig reaction offers a streamlined approach to these valuable compounds.[3] This method consolidates the olefination and borylation into a single transformation, potentially reducing overall production time and waste. However, the specialized nature of the starting material may present cost implications.
Conversely, a more conventional two-step pathway, while longer, utilizes readily available and potentially less expensive starting materials. This traditional route involves the synthesis of the stilbene core via a standard Wittig reaction, followed by a separate borylation step. This guide will dissect both methodologies to provide a clear comparison for large-scale production environments.
Comparative Analysis of Synthetic Routes
To provide a quantitative comparison, we will analyze the synthesis of a model borylated stilbene, (E)-4-(4-methoxystyryl)phenylboronic acid pinacol ester.
| Parameter | Route 1: Direct Synthesis with Bromomethylpinacol Boronate | Route 2: Two-Step Synthesis (Wittig then Borylation) |
| Overall Yield | ~70-88%[3] | ~60-75% (cumulative) |
| Number of Steps | 1 | 2 |
| Key Reagents | 4-(Bromomethyl)phenylboronic acid pinacol ester, Triphenylphosphine, 4-Methoxybenzaldehyde, Strong Base (e.g., t-BuONa) | Benzyltriphenylphosphonium bromide, 4-Methoxybenzaldehyde, Strong Base (e.g., n-BuLi), Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base |
| Estimated Reagent Cost (per mole of product) | High | Moderate |
| Process Time | Shorter | Longer |
| Waste Generation | Lower (fewer steps) | Higher (additional workup and purification) |
| Safety Considerations | Use of strong base. | Use of strong base, pyrophoric reagents (n-BuLi), and palladium catalyst. |
Experimental Protocols
Route 1: Direct Synthesis via Wittig Reaction with 4-(Bromomethyl)phenylboronic acid pinacol ester
This protocol is adapted from a reported synthesis of pinacolylboronate containing stilbene derivatives.[3]
Step 1: Synthesis of (E)-4-(4-methoxystyryl)phenylboronic acid pinacol ester
-
To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous DMF (5 mL/mmol) is added a strong base such as potassium tert-butoxide (3.0 eq) at room temperature under an inert atmosphere.
-
The mixture is stirred for 30 minutes to form the phosphonium ylide.
-
4-Methoxybenzaldehyde (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (E)-4-(4-methoxystyryl)phenylboronic acid pinacol ester.
Route 2: Two-Step Synthesis via Wittig Reaction and Subsequent Borylation
This route involves a standard Wittig olefination followed by a Miyaura borylation.
Step 1: Synthesis of (E)-4-bromo-4'-methoxystilbene via Wittig Reaction
-
In a flame-dried flask under an inert atmosphere, benzyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF (10 mL/mmol).
-
The suspension is cooled to 0 °C and a strong base such as n-butyllithium (1.1 eq) is added dropwise, resulting in the formation of the ylide (a color change is typically observed).
-
After stirring for 30 minutes, a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield (E)-4-bromo-4'-methoxystilbene.
Step 2: Synthesis of (E)-4-(4-methoxystyryl)phenylboronic acid pinacol ester via Miyaura Borylation
-
To a mixture of (E)-4-bromo-4'-methoxystilbene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) is added a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous and degassed solvent such as dioxane (5 mL/mmol) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the final product.
Cost Analysis
The following table provides an estimated cost comparison for the key reagents in each route. Prices are based on commercially available data for research-grade chemicals and are subject to change for bulk quantities.
| Reagent | Supplier Example & Price (Small Scale) | Estimated Cost per Mole |
| Route 1 | ||
| 4-(Bromomethyl)phenylboronic acid pinacol ester | Sigma-Aldrich: $219.00 / 5 g | High |
| Triphenylphosphine | Sigma-Aldrich: $100.00 / 100 g | Moderate |
| 4-Methoxybenzaldehyde | Sigma-Aldrich: $50.00 / 100 g | Low |
| Potassium tert-butoxide | Sigma-Aldrich: $80.00 / 100 g | Low |
| Route 2 | ||
| Benzyltriphenylphosphonium bromide | Sigma-Aldrich: $70.00 / 100 g | Low |
| 4-Bromobenzaldehyde | Sigma-Aldrich: $40.00 / 100 g | Low |
| n-Butyllithium | Sigma-Aldrich: $150.00 / 100 mL (2.5 M in hexanes) | Moderate |
| Bis(pinacolato)diboron | Sigma-Aldrich: $120.00 / 25 g | High |
| Pd(dppf)Cl2 | Sigma-Aldrich: $200.00 / 5 g | High (catalyst) |
Visualizing the Workflow: Direct Synthesis
Conclusion
The choice between a direct, one-step synthesis using bromomethylpinacol boronate and a traditional two-step approach for the large-scale production of borylated stilbenes is a multifaceted decision.
The direct route offers significant advantages in terms of process efficiency, reduced waste, and shorter production timelines. The consolidation of two synthetic transformations into a single step simplifies the overall process, which can be a critical factor in industrial settings. However, the higher cost of the specialized starting material, 4-(bromomethyl)phenylboronic acid pinacol ester, is a major consideration.
The two-step route, while more time and labor-intensive, utilizes more readily available and generally less expensive starting materials. This can be a deciding factor when the cost of goods is a primary driver. The trade-off is a longer process with additional purification steps, leading to potentially lower overall yields and increased solvent and reagent consumption.
For large-scale synthesis, a thorough economic evaluation is paramount. The premium price of bromomethylpinacol boronate may be offset by the savings in labor, energy, and waste disposal associated with a more streamlined process. Conversely, if the raw material cost is the most significant contributor to the final product's price, the two-step approach may be more economically viable, despite its operational complexities.
Ultimately, the optimal synthetic strategy will depend on the specific economic and logistical constraints of the manufacturing environment. This guide provides the foundational data and experimental frameworks to enable an informed decision-making process for the large-scale synthesis of these important pharmaceutical intermediates.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2-(Bromomethyl)dioxaborolane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient formation of carbon-boron bonds is a cornerstone for the construction of complex molecules. Among the array of reagents available for this purpose, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a versatile and valuable building block. This guide provides an objective comparison of its performance against alternative methods for the introduction of the borylmethyl group, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.
Introduction to 2-(Bromomethyl)dioxaborolane
This compound, a pinacol ester of bromomethylboronic acid, is a key reagent for the introduction of the -CH₂B(pin) moiety. This functional group serves as a versatile precursor in a multitude of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its stability, ease of handling, and reactivity profile make it an attractive choice for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The reagent's utility extends to the preparation of aminoboronic acids and functionalized polymers.[1][2]
Performance Comparison in Borylmethylation Reactions
The primary application of 2-(bromomethyl)dioxaborolane lies in its ability to act as an electrophile in nucleophilic substitution reactions, thereby attaching a borylmethyl group to a variety of substrates. Here, we compare its performance with common alternative strategies.
Synthesis of Benzylic Boronic Esters
A frequent application of borylmethylation is the synthesis of benzylic boronic esters, which are valuable intermediates in drug discovery and materials science.
Method 1: Nucleophilic Substitution with 2-(Bromomethyl)dioxaborolane
This method involves the reaction of a nucleophile, such as a Grignard reagent or an organolithium species, with 2-(bromomethyl)dioxaborolane.
Method 2: Reaction of Benzyl Halides with Bis(pinacolato)diboron (B₂pin₂)
An alternative route involves the palladium-catalyzed reaction of a benzyl halide with bis(pinacolato)diboron.[3] This method offers a different strategic approach, starting from a substituted benzyl halide.
Table 1: Comparison of Methods for the Synthesis of a Model Benzylic Boronic Ester
| Method | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | 2-(Bromomethyl)dioxaborolane, Phenylmagnesium bromide | THF, 0 °C to rt | ~85 | [4] (representative) |
| Palladium-Catalyzed Borylation | Benzyl bromide, Bis(pinacolato)diboron | Pd(dba)₂, S-Phos, KOAc, Dioxane, 80 °C | 82 | [3] |
Discussion:
Both methods provide good to excellent yields for the synthesis of simple benzylic boronic esters. The choice of method often depends on the availability of starting materials. If a variety of substituted benzyl halides are readily accessible, the palladium-catalyzed method offers a convenient route. Conversely, if the synthetic strategy favors the late-stage introduction of the benzyl moiety via a nucleophile, 2-(bromomethyl)dioxaborolane is the reagent of choice. For more complex substrates, the milder conditions of the nucleophilic substitution with an organometallic reagent might be advantageous to avoid potential side reactions associated with palladium catalysis.
Experimental Protocols
Protocol 1: Synthesis of a Benzylic Boronic Ester via Nucleophilic Substitution with 2-(Bromomethyl)dioxaborolane
This protocol is a representative procedure based on the reaction of Grignard reagents with 2-(bromomethyl)dioxaborolane.[4]
Materials:
-
This compound
-
Aryl or alkyl magnesium halide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C, add the Grignard reagent (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylic boronic ester.
Protocol 2: Synthesis of a Benzylic Boronic Ester via Palladium-Catalyzed Borylation of a Benzyl Halide
This protocol is adapted from a literature procedure for the palladium-catalyzed borylation of benzyl halides.[3]
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Ligand (e.g., S-Phos)
-
Base (e.g., potassium acetate, KOAc)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a reaction vial add the benzyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (1.5 equiv).
-
Add anhydrous dioxane to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylic boronic ester.
Visualizing Synthetic Pathways
To better illustrate the strategic differences between the discussed methods, the following diagrams outline the general workflows.
Caption: Comparison of synthetic workflows for benzylic boronic esters.
Conclusion
2-(Bromomethyl)dioxaborolane is a highly effective reagent for the introduction of the borylmethyl group through nucleophilic substitution pathways. It offers a reliable and high-yielding method for the synthesis of various organoboron compounds, particularly benzylic boronic esters. While alternative methods such as the palladium-catalyzed borylation of benzyl halides provide a valuable strategic alternative, the choice between these methods will ultimately be dictated by the specific synthetic goals, substrate availability, and desired reaction conditions. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
Safety Operating Guide
Safe Disposal of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in organic synthesis, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1][2][3] It should be handled as hazardous waste and must not be disposed of in regular trash or down the drain.[4]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[2][4] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[4] |
| Body Protection | A fully fastened lab coat that covers the arms.[4] |
| Footwear | Closed-toe shoes.[4] |
| Respiratory Protection | If there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[5] |
Step-by-Step Disposal Procedure
This procedure outlines the collection and segregation of waste containing this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
2. Liquid Waste Disposal:
-
Unused Reagent and Solutions: Carefully pour the liquid waste into a designated, compatible hazardous waste container. Use a funnel to prevent spills.
-
Rinsate from Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be used for thorough decontamination to convert residual boronic acid into a more water-soluble boronate salt.[4] This rinsate must also be collected as liquid hazardous waste.[4]
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[4]
-
3. Solid Waste Disposal:
-
Contaminated Materials: Gloves, bench paper, pipette tips, and other contaminated solid materials should be collected in a designated, labeled hazardous waste container for solids.[4]
-
Spill Cleanup Material: In case of a spill, absorb the material with an inert absorbent like vermiculite, sand, or earth.[5] The collected absorbent material must be placed in a sealed, labeled hazardous waste container.[5]
4. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed contractor.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
